molecular formula C10H17N3 B1629156 1-PHENYLDIETHYLENETRIAMINE CAS No. 20541-91-7

1-PHENYLDIETHYLENETRIAMINE

Cat. No.: B1629156
CAS No.: 20541-91-7
M. Wt: 179.26 g/mol
InChI Key: SYFOVVQNROUCCW-UHFFFAOYSA-N
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Description

1-Phenyldiethylenetriamine is a specialized organic compound that integrates a phenyl group with the multi-dentate diethylenetriamine (DETA) structure. This molecular design suggests significant potential for applications in advanced chemical synthesis and materials science. Based on the known chemistry of its components, researchers may be interested in this compound as a sophisticated ligand in coordination chemistry, where its nitrogen atoms can chelate metal ions to form stable complexes . Furthermore, the structural features of DETA are commonly exploited as a curing agent for epoxy resins, and the incorporation of a phenyl ring could alter the physical and thermal properties of the resulting polymers, making it a candidate for developing novel thermoset materials . In the realm of asymmetric synthesis, chiral amines like 1-phenylethylamine are extensively used as auxiliaries and resolving agents to control stereochemistry . Consequently, 1-Phenyldiethylenetriamine may serve as a valuable building block or intermediate in pharmaceutical and fine chemical research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets (SDS) for handling protocols, as related polyamines can be corrosive and cause skin sensitization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-anilinoethyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,12-13H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFOVVQNROUCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633459
Record name N~1~-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20541-91-7
Record name N~1~-(2-Aminoethyl)-N~2~-phenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Phenyldiethylenetriamine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyldiethylenetriamine, a substituted polyamine, represents a compelling scaffold for investigation in medicinal chemistry and materials science. This document serves as a detailed technical guide, offering insights into its chemical structure, physicochemical properties, synthesis, and potential applications. As a Senior Application Scientist, the following information is presented to not only detail the characteristics of this molecule but also to provide the scientific rationale behind its potential utility, particularly in the realms of drug development and coordination chemistry. While specific experimental data for N-phenyldiethylenetriamine is not extensively available in public literature, this guide synthesizes information from closely related analogues to provide a robust predictive overview.

Chemical Structure and Nomenclature

The designation "1-phenyldiethylenetriamine" suggests a diethylenetriamine backbone with a phenyl group substituent. Based on standard chemical nomenclature, the most probable structure is one where the phenyl group is attached to one of the terminal nitrogen atoms of the diethylenetriamine chain.

Systematic IUPAC Name: N'-(2-aminoethyl)-N'-phenylethane-1,2-diamine

Common Name: N-phenyldiethylenetriamine

Molecular Formula: C₁₀H₁₇N₃

Molecular Weight: 179.26 g/mol

CAS Number: A specific CAS Registry Number for N-phenyldiethylenetriamine is not readily found in public databases, which underscores the novelty and research potential of this specific molecule. For reference, the closely related N-phenylethylenediamine has the CAS Number 1664-40-0.

Structural Diagram (DOT Language):

Caption: Chemical structure of N-phenyldiethylenetriamine.

Physicochemical Properties (Predicted)

The physicochemical properties of N-phenyldiethylenetriamine are predicted based on its structure and data from analogous compounds. These properties are crucial for designing experimental protocols, predicting its behavior in biological systems, and formulating it for various applications.

PropertyPredicted ValueRationale/Reference Analogue
Appearance Colorless to pale yellow liquidSimilar N-aryl amines are often liquids at room temperature.
Boiling Point > 280 °CHigher than N-phenylethylenediamine (262-264 °C) due to increased molecular weight and hydrogen bonding.[1]
Melting Point Not readily predictable; likely lowAliphatic polyamines have low melting points.
Solubility Soluble in organic solvents (e.g., ethanol, DMSO); sparingly soluble in waterThe phenyl group increases lipophilicity, while the amine groups contribute to some water solubility.
pKa Multiple values; expected in the range of 4-10The three amine groups will have distinct pKa values, with the terminal primary amine being the most basic.

Synthesis of N-Phenyldiethylenetriamine

The synthesis of N-phenyldiethylenetriamine can be approached through several established methods for N-alkylation of anilines. A common and logical strategy involves the reaction of aniline with a suitable electrophile containing the diethylenetriamine backbone or a precursor.

Proposed Synthetic Pathway:

A plausible two-step synthesis starting from aniline and two equivalents of a protected aziridine or a haloethylamine derivative. A more direct approach would be the reaction of aniline with a dihaloethane derivative followed by reaction with ammonia, though this may lead to a mixture of products. A more controlled synthesis is outlined below.

Step 1: Synthesis of N-(2-aminoethyl)aniline (N-phenylethylenediamine)

This intermediate can be synthesized by the reaction of aniline with 2-chloroethylamine or by the reductive amination of phenylacetaldehyde with ammonia followed by reduction.

Step 2: Alkylation of N-phenylethylenediamine

The intermediate, N-phenylethylenediamine, can then be reacted with a protected 2-haloethylamine (e.g., N-(2-chloroethyl)acetamide) followed by deprotection to yield N-phenyldiethylenetriamine.

Experimental Workflow Diagram (DOT Language):

synthesis_workflow aniline Aniline intermediate N-phenylethylenediamine aniline->intermediate Alkylation chloroethylamine 2-Chloroethylamine chloroethylamine->intermediate product N-phenyldiethylenetriamine intermediate->product Alkylation haloethylamine Protected 2-Haloethylamine haloethylamine->product deprotection Deprotection product->deprotection Final Step

Sources

CAS 4182-45-0 N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine (CAS 4182-45-0)

Introduction: Unveiling a Versatile Polyamino Scaffold

N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine, a molecule situated at the intersection of aromatic and aliphatic chemistries, presents a compelling scaffold for research in drug discovery and materials science. This guide provides a comprehensive technical overview of this compound, addressing its chemical identity, properties, synthesis, and potential applications, with a focus on providing researchers and drug development professionals with actionable insights.

It is important to note a point of clarification regarding its chemical identifiers. While sometimes cited under CAS number 4182-45-0, it is more frequently and consistently identified in major chemical databases, such as PubChem, as N1-(2-Aminoethyl)-N2-phenylethane-1,2-diamine with CAS number 20541-91-7 [1]. For the purpose of this guide, both identifiers will be considered to refer to the same molecule, with a preference for CAS 20541-91-7 for literature searches.

The structure of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine, featuring a primary amine, a secondary amine, and a phenyl group, makes it a versatile building block. The nucleophilic nature of the amino groups allows for a wide range of chemical modifications, while the phenyl group imparts aromatic properties that can be crucial for molecular interactions in biological systems[2]. This unique combination of functional groups suggests its potential as a ligand in coordination chemistry and as a key intermediate in the synthesis of more complex molecules[2].

Physicochemical Properties: A Data-Driven Profile

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While extensive experimental data for N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine is not widely available in the public domain, a profile can be constructed from computed properties available through databases like PubChem. These computed values provide a valuable starting point for experimental design and modeling studies.

PropertyValueSource
Molecular Formula C10H17N3[1]
Molecular Weight 179.26 g/mol [1]
IUPAC Name N'-(2-anilinoethyl)ethane-1,2-diamine[1]
CAS Number 20541-91-7 (primary), 4182-45-0[1]
Topological Polar Surface Area 50.1 Ų[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 6[1]
Exact Mass 179.142247555 Da[1]
LogP (computed) 0.1[1]

Synthesis and Purification: A Proposed Experimental Workflow

Proposed Synthesis Protocol

This protocol outlines a two-step approach starting from the readily available N-phenylethylenediamine.

Step 1: Boc-protection of N-phenylethylenediamine

  • Dissolve N-phenylethylenediamine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) in the same solvent to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting Boc-protected N-phenylethylenediamine by column chromatography on silica gel.

Step 2: Alkylation and Deprotection

  • To a solution of the purified Boc-protected N-phenylethylenediamine (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate (K2CO3) (2 equivalents).

  • Add 2-chloroethylamine hydrochloride (1.2 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the crude product in a suitable solvent (e.g., DCM) and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.

  • Stir at room temperature for 1-2 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine.

  • Further purification can be achieved by vacuum distillation or column chromatography.

G cluster_synthesis Proposed Synthesis Workflow start N-phenylethylenediamine boc_protection Boc Protection ((Boc)2O, DCM) start->boc_protection alkylation Alkylation (2-chloroethylamine HCl, K2CO3, DMF) boc_protection->alkylation deprotection Boc Deprotection (TFA or HCl) alkylation->deprotection purification Purification (Distillation/Chromatography) deprotection->purification product N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine purification->product

Caption: Proposed synthetic workflow for N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine.

Potential Applications in Drug Development and Research

While specific pharmacological activities of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine are not extensively documented, its structural motifs are present in a variety of biologically active molecules. Ethylenediamine and its derivatives are recognized as important pharmacophores and are integral components of numerous therapeutic agents[4].

The presence of multiple nitrogen atoms allows this molecule to act as a chelating agent for various metal ions. This property is particularly relevant in the context of developing drugs for diseases associated with metal ion imbalance or for the design of metal-based therapeutics[5].

Furthermore, the primary and secondary amine functionalities provide reactive sites for the attachment of other molecular fragments, making it a valuable building block in combinatorial chemistry and fragment-based drug discovery. The phenyl group can engage in pi-stacking and hydrophobic interactions within biological targets, a common feature in many drug-receptor binding events.

Given the anti-inflammatory and analgesic properties observed in other complex molecules containing N-substituted amino groups, it is plausible that derivatives of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine could be explored for similar activities[6].

Analytical Methods for Quality Control

Ensuring the purity and identity of a chemical compound is paramount in research and drug development. While a specific validated analytical method for N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine is not published, methods for related polyamines can be readily adapted.

Proposed High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method with UV detection is a suitable approach for the analysis of this compound. Due to the lack of a strong chromophore in the aliphatic portion, derivatization may be necessary to enhance detection sensitivity.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation from potential impurities.

Derivatization (optional but recommended for high sensitivity):

  • Pre-column derivatization with a reagent such as 1-naphthyl isothiocyanate can be employed to introduce a UV-active moiety, allowing for detection at a suitable wavelength (e.g., 220 nm)[7].

Proposed Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent).

  • Derivatization (if applicable): Mix the sample solution with the derivatizing agent and allow the reaction to proceed under controlled conditions (e.g., specific temperature and time).

  • Injection: Inject a known volume of the prepared (and derivatized) sample onto the HPLC system.

  • Chromatography: Run the gradient elution program to separate the components.

  • Detection: Monitor the eluent at the appropriate UV wavelength.

  • Quantification: Use a calibrated external standard method to determine the purity of the sample.

G cluster_hplc Proposed HPLC Workflow sample_prep Sample Preparation (Dissolution in diluent) derivatization Optional Derivatization (e.g., with NITC) sample_prep->derivatization injection HPLC Injection derivatization->injection separation Reverse-Phase C18 Column (Gradient Elution) injection->separation detection UV Detection separation->detection analysis Data Analysis (Purity Assessment) detection->analysis

Caption: Proposed analytical workflow for the quality control of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine by HPLC.

Safety and Handling: A Precautionary Approach

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield[8][9].

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact[8][9].

  • Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If inhalation of vapors is likely, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing[1].

  • Do not breathe vapors or mists[1].

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[1].

  • Handle in accordance with good industrial hygiene and safety practices[8].

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention[8].

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].

Conclusion

N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine is a chemical entity with significant potential as a versatile building block in medicinal chemistry and materials science. While detailed experimental data and specific applications are currently limited in the public literature, this guide has provided a comprehensive overview based on available information and logical extrapolation from related compounds. The proposed synthesis and analytical methods offer a solid foundation for researchers to begin working with this compound. As with any chemical, a strong emphasis on safety and proper handling is crucial. Further research into the pharmacological activities and material properties of this and related compounds is warranted and could lead to exciting discoveries in various scientific fields.

References

  • CN102485711B - A kind of preparation method of N1-(2-aminoethyl)-1,2-ethylenediamine. (URL not available)
  • nickel(II) thiosulfate trihydrate - NIH. Available from: [Link]

  • N1-(2-Aminoethyl)-N2-phenylethane-1,2-diamine | C10H17N3 - PubChem. Available from: [Link]

  • CN102816071B - Synthesis method of N-ethyl ethylene diamine - Google Patents.
  • Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Available from: [Link]

  • CN102260175A - Method for synthesizing 2-aminoethyl(ethyl)amine - Google Patents.
  • The Role of N-Ethylethylenediamine in Pharmaceutical Intermedi
  • Preparation of Highly Pure N, N'-Bis-(2-aminoethyl)-1, 2-ethanediamine - International Journal of New Technologies in Science and Engineering. Available from: [Link]

  • US4751241A - Pharmaceutical composition of cyclandelate having a high degree of bioavailability - Google Patents.
  • DIETHYLENETRIAMINE See ETHYLENEDIAMINE, Method 2540, for Procedure - CDC. Available from: [Link]

  • Development and validation of a HPLC method for determination of residual ethylenediamine in drug substances | Request PDF - ResearchGate. Available from: [Link]

  • Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract - PubMed. Available from: [Link]

  • Diethylenetriamine (DETA) - Nouryon. (URL not available)
  • Safety Data Sheet: N-Phenyldiethanolamine - Chemos GmbH&Co.KG. Available from: [Link]

  • The molecular effects underlying the pharmacological activities of daphnetin - PMC. Available from: [Link]

  • HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants - ResearchGate. Available from: [Link]

  • Ethylenediamine (EDA) - Diethylenetriamine (DETA) - Triethylenetetramine (TETA) - OSHA. Available from: [Link]

  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
  • 1,8-Naphthyridines IX. Potent anti-inflammatory and/or analgesic activity of a new group of substituted 5-amino[10][11][12]triazolo[4,3-a][10][13]naphthyridine-6-carboxamides, of some their Mannich base derivatives and of one novel substituted 5-amino-10-oxo-10H-pyrimido[1,2-a][10][13]naphthyridine-6-carboxamide derivative - PubMed. Available from: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • Synthesis of 1,2-diamines - Organic Chemistry Portal. Available from: [Link]

  • High-performance liquid chromatography of some bis(ethylenediamine)cobalt(III) complexes. (URL not available)
  • (PDF) Diethylenetriamine/diamines/copper (II) complexes [Cu(dien)(NN)]Br2: Synthesis, solvatochromism, thermal, electrochemistry, single crystal, Hirshfeld surface analysis and antibacterial activity - ResearchGate. Available from: [Link]

  • Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate - Chemos GmbH&Co.KG. Available from: [Link]

  • Agilent 6890 GC analysis of diethylenetriamine - Chromatography Forum. Available from: [Link]

  • HPLC method for determining ethylenediamine migration from epoxy-amine food packaging coatings into EU food simulants - PubMed. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-phenyldiethylenetriamine in Organic Solvents versus Water

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-phenyldiethylenetriamine. In the absence of extensive empirical data in publicly accessible literature, this document establishes a predictive framework for its solubility based on its physicochemical properties and the behavior of structurally analogous compounds. A detailed, field-proven experimental protocol for the precise quantitative determination of its solubility via the isothermal shake-flask method is also presented, adhering to OECD Guideline 105. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with 1-phenyldiethylenetriamine in various solvent systems.

Introduction to 1-phenyldiethylenetriamine

1-phenyldiethylenetriamine, systematically named N'-(2-(diethylamino)ethyl)-N,N-diethyl-1,2-ethanediamine, is a complex aliphatic and aromatic amine. Its structure, featuring a phenyl group and multiple tertiary amine functionalities, suggests its utility as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and as a ligand in coordination chemistry. Understanding its solubility is a critical first step in its application, influencing reaction kinetics, purification strategies, and formulation development.

Core Compound Information:

PropertyValue
Chemical Name N'-(2-(diethylamino)ethyl)-N,N-diethyl-1,2-ethanediamine
Molecular Formula C₁₄H₂₇N₃
Molecular Weight 241.4 g/mol
Structure Phenyl group attached to a diethylenetriamine backbone

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1] For 1-phenyldiethylenetriamine, its solubility profile is a nuanced interplay of its structural features.

Physicochemical Properties and their Influence

To predict the solubility of 1-phenyldiethylenetriamine, we must first consider its key physicochemical parameters. While experimental data is scarce, we can utilize computational models to estimate these properties. For the closely related structure N1-[2-(diethylamino)ethyl]benzene-1,2-diamine, the predicted XLogP3 value is 2.0, suggesting a degree of lipophilicity. The presence of multiple nitrogen atoms also imparts basicity to the molecule, meaning its ionization state, and therefore solubility, will be pH-dependent.

  • Lipophilicity (logP): The predicted logP value indicates a preference for non-polar environments over aqueous ones. The phenyl group and the ethyl groups contribute significantly to the molecule's non-polar character.

  • Hydrogen Bonding: The nitrogen atoms in the diethylenetriamine chain possess lone pairs of electrons and can act as hydrogen bond acceptors.[2] However, as a tertiary amine, it lacks hydrogen bond donating capabilities, which will limit its solubility in protic solvents like water.[3]

  • pKa: The multiple amine groups will have distinct pKa values. These values determine the pH at which the molecule becomes protonated. In acidic solutions, the protonated amine groups will increase the molecule's polarity and enhance its solubility in water.

Intermolecular Forces at Play

The dissolution of 1-phenyldiethylenetriamine in various solvents is dictated by the following intermolecular interactions:

  • In Water: The primary interactions will be dipole-dipole forces and hydrogen bonding between the nitrogen lone pairs of the amine and the hydrogen atoms of water. However, the large non-polar surface area of the phenyl and ethyl groups will lead to a significant hydrophobic effect, likely resulting in very low water solubility.

  • In Polar Aprotic Solvents (e.g., DMF, DMSO): Strong dipole-dipole interactions are expected to dominate, leading to good solubility.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): A combination of dipole-dipole interactions and hydrogen bonding (with the solvent acting as the donor) will likely result in good solubility.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): Van der Waals forces will be the primary mode of interaction. The aromatic phenyl group may promote solubility in aromatic solvents like toluene through π-π stacking interactions.[1]

Caption: Intermolecular forces governing solubility.

Qualitative and Predicted Solubility Profile

Based on the theoretical framework and data from structurally similar compounds, a qualitative solubility profile for 1-phenyldiethylenetriamine can be predicted.

Table 1: Predicted Qualitative Solubility of 1-phenyldiethylenetriamine

SolventSolvent TypePredicted SolubilityRationale and Supporting Evidence
Water Polar ProticVery Low to Insoluble The significant non-polar character from the phenyl and ethyl groups is expected to outweigh the hydrogen bonding potential of the nitrogen atoms. The related N-phenylethylenediamine is "practically insoluble in water".
Methanol, Ethanol Polar ProticSoluble to Very Soluble These solvents can engage in both hydrogen bonding (as donors) and dipole-dipole interactions. N-phenylethylenediamine is reported to be soluble in methanol.
Acetone, Ethyl Acetate Polar AproticSoluble Good dipole-dipole interactions are anticipated.
N,N-Dimethylformamide (DMF) Polar AproticVery Soluble Strong dipole-dipole interactions are expected. N-phenylethylenediamine is "very soluble" in DMF.
Dichloromethane, Chloroform Moderately PolarSlightly to Sparingly Soluble The polarity of these solvents is likely insufficient to overcome the solute-solute interactions of the polar amine groups effectively. N-phenylethylenediamine is "very slightly soluble" in chloroform.
Toluene, Benzene Non-Polar AromaticSoluble The phenyl group should promote solubility through π-π stacking and van der Waals forces. Aromatic amines are generally more soluble in aromatic solvents.[1]
Hexane, Heptane Non-Polar AliphaticSlightly to Sparingly Soluble The aliphatic chains of the diethylenetriamine backbone will have some affinity for these solvents, but the overall polarity of the molecule may limit solubility.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method (OECD 105)

For definitive quantitative data, the isothermal shake-flask method is the gold standard for solubility determination.[4] The following protocol is a robust, self-validating system for determining the solubility of 1-phenyldiethylenetriamine in various solvents.

Principle

An excess of the test substance is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Materials and Equipment
  • 1-phenyldiethylenetriamine (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Glass vials with airtight seals (e.g., PTFE-lined caps)

  • Centrifuge with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess 1-phenyldiethylenetriamine to a known volume of solvent B Equilibrate in a thermostatically controlled shaker (e.g., 24-48h) A->B C Centrifuge at a constant temperature to sediment excess solid B->C D Filter supernatant using a syringe filter C->D E Prepare a dilution series of the saturated solution D->E F Analyze by a validated HPLC or GC method E->F G Quantify against a calibration curve F->G

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Protocol
  • Preparation of the Test System:

    • Accurately weigh an amount of 1-phenyldiethylenetriamine that is in clear excess of its expected solubility and add it to a glass vial.

    • Pipette a precise volume of the chosen solvent into the vial.

    • Seal the vial tightly.

    • Prepare at least three replicate samples for each solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period. A preliminary study should be conducted to determine the time to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are consistent.

  • Phase Separation:

    • After equilibration, transfer the vials to a centrifuge with the same temperature setting as the shaker.

    • Centrifuge the samples to pellet the excess solid. This step is crucial to avoid clogging the filter in the next step.

  • Sample Collection and Preparation:

    • Carefully draw the supernatant using a syringe.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step removes any remaining particulate matter.

    • Accurately dilute the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Analytical Quantification:

    • Prepare a series of standard solutions of 1-phenyldiethylenetriamine of known concentrations in the test solvent.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solutions under the same conditions.

    • Determine the concentration of 1-phenyldiethylenetriamine in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Conclusion

References

  • PubChem. N1-[2-(diethylamino)ethyl]benzene-1,2-diamine. National Center for Biotechnology Information. [Link].

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No.
  • Chemaxon. Calculators & Predictors. [Link].

  • Chemistry LibreTexts. (2021). Intermolecular Force and Physical Properties of Organic Compounds. [Link].

  • Rowan's Free Online pKa Calculator. [Link].

  • Virtual Computational Chemistry Laboratory. On-line Software. [Link].

  • Lumen Learning. Properties of amines | Organic Chemistry II. [Link].

  • Chemicalize. Calculations - Instant Cheminformatics Solutions. [Link].

  • Quora. (2018). Are amines soluble in organic solvents? [Link].

  • PubChem. N,N-Diethylethylenediamine. National Center for Biotechnology Information. [Link].

  • PubChem. N,N'-Diethylethylenediamine. National Center for Biotechnology Information. [Link].

  • PubChem. N,N-Dimethylethylenediamine. National Center for Biotechnology Information. [Link].

  • PubChem. Diethylenetriamine. National Center for Biotechnology Information. [Link].

  • FILAB. (2023). Solubility testing in accordance with the OECD 105. [Link].

  • SNS Courseware. AROMATIC AMINES. [Link].

  • The Good Scents Company. N,N'-diphenyl-1,4-phenylene diamine. [Link].

  • PubChem. N,N-Diethyl-p-phenylenediamine. National Center for Biotechnology Information. [Link].

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The Strategic Role of Phenyl-Substituted Tridentate Amine Ligands in Modern Coordination Chemistry and Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Coordination Sphere

Tridentate amine ligands have long been a cornerstone in coordination chemistry, offering a stable and versatile platform for a vast array of metal complexes. The introduction of phenyl substituents onto these frameworks, however, elevates their utility from mere scaffolds to active participants in modulating the electronic and steric environment of the metal center. These substituents are not passive spectators; their aromaticity, polarizability, and steric bulk provide a powerful tool to fine-tune the reactivity, selectivity, and stability of the resulting metal complexes. This guide delves into the core principles, synthesis, and application of tridentate amine ligands featuring phenyl substituents, providing a comprehensive overview for researchers aiming to harness their potential in catalysis, materials science, and bioinorganic chemistry.

The strategic placement of phenyl groups can influence the ligand's properties in several ways. A phenyl group attached to a donor nitrogen atom can withdraw electron density, altering the metal's Lewis acidity and redox potential. Conversely, when incorporated into the ligand backbone, phenyl groups can enforce specific coordination geometries and create sterically hindered pockets around the metal center, which is crucial for controlling substrate access and selectivity in catalytic reactions. This guide will explore these design principles through the lens of prominent ligand families, their synthesis, and their remarkable applications.

Ligand Design and Synthesis: Crafting the Molecular Architecture

The synthesis of tridentate amine ligands with phenyl substituents typically involves nucleophilic substitution or condensation reactions. The choice of synthetic route is dictated by the desired ligand architecture, particularly the connectivity of the amine donors and the placement of the phenyl groups.

Prominent Ligand Scaffolds

Two of the most extensively studied scaffolds are the N,N-bis(2-pyridylmethyl)aniline (Ph-bpa) type and the 2,6-bis((N-phenylamino)methyl)pyridine type.

  • N,N-bis(2-pyridylmethyl)aniline (Ph-bpa) and its Derivatives: This class of ligands features a central aniline nitrogen atom connected to two pyridyl arms. The phenyl group on the central amine directly influences the electronic properties of the metal center.

  • 2,6-bis((N-phenylamino)methyl)pyridine: In this scaffold, two phenylamino arms are attached to a central pyridine ring. This design offers a more rigid backbone and places the phenyl groups in the secondary coordination sphere, primarily exerting steric influence.

Synthetic Pathways: A Step-by-Step Approach

The synthesis of these ligands is often straightforward, making them accessible for a wide range of applications.

G cluster_0 Synthesis of N,N-bis(2-pyridylmethyl)aniline (Ph-bpa) cluster_1 Synthesis of 2,6-bis((N-phenylamino)methyl)pyridine A Aniline C Base (e.g., NaH, K2CO3) in Solvent (e.g., DMF, THF) A->C 1. Deprotonation B 2-(Chloromethyl)pyridine or 2-(Bromomethyl)pyridine B->C 2. Nucleophilic Substitution D N,N-bis(2-pyridylmethyl)aniline C->D E 2,6-bis(Bromomethyl)pyridine G Base (e.g., Et3N) in Solvent (e.g., CH2Cl2) E->G F Aniline (2 equiv.) F->G Nucleophilic Substitution H 2,6-bis((N-phenylamino)methyl)pyridine G->H

Figure 1: General synthetic routes for two common classes of tridentate amine ligands with phenyl substituents.

Detailed Experimental Protocol: Synthesis of N,N-bis(2-pyridylmethyl)aniline

This protocol is based on established literature procedures[1].

Materials:

  • Aniline

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (2.2 equivalents). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Aniline Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of aniline (1.0 equivalent) at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Pyridyl Arm Addition: Dissolve 2-(chloromethyl)pyridine hydrochloride (2.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: The crude product is typically purified by column chromatography on silica gel. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Coordination Chemistry: The Metal-Ligand Interplay

Tridentate amine ligands with phenyl substituents form stable complexes with a wide range of transition metals, including iron, manganese, cobalt, nickel, palladium, and copper. The coordination geometry is typically distorted octahedral or trigonal bipyramidal, depending on the metal ion and the presence of other co-ligands.

The phenyl substituents play a crucial role in determining the fine details of the coordination environment. For instance, in N,N-bis(2-pyridylmethyl)aniline complexes, the dihedral angles between the phenyl ring and the two pyridyl rings can vary significantly, influencing the accessibility of the metal center[2].

G cluster_0 Facial (fac) Coordination cluster_1 Meridional (mer) Coordination M Metal Center (M) N1 N_amine M->N1 N2 N_pyridyl M->N2 N3 N_pyridyl M->N3 X1 X M->X1 X2 X M->X2 X3 X M->X3 M2 Metal Center (M) N4 N_amine M2->N4 N5 N_pyridyl M2->N5 N6 N_pyridyl M2->N6 Y1 Y M2->Y1 Y2 Y M2->Y2 Y3 Y M2->Y3

Figure 2: Common facial (fac) and meridional (mer) coordination modes of tridentate ligands in an octahedral metal complex.

Table 1: Selected Bond Lengths and Angles for an Iron(II) Complex with a Phenyl-Substituted Tridentate Amine Ligand

ParameterValueReference
Fe-N_amine (Å)2.25[3]
Fe-N_pyridyl (avg, Å)2.18[3]
N_amine-Fe-N_pyridyl (avg, °)77.5[3]
N_pyridyl-Fe-N_pyridyl (°)155.0[3]

Note: These are representative values and can vary depending on the specific ligand, metal, and co-ligands.

Applications in Catalysis: Driving Chemical Transformations

The true power of these ligands is realized in their application in homogeneous catalysis. The ability to systematically tune the steric and electronic properties of the metal center has led to the development of highly active and selective catalysts for a variety of transformations.

Oxidation Catalysis

Iron and manganese complexes of phenyl-substituted tridentate amine ligands have emerged as potent catalysts for the oxidation of hydrocarbons, often using environmentally benign oxidants like hydrogen peroxide (H₂O₂). The ligands stabilize the metal center in various oxidation states and mediate the formation of highly reactive metal-oxo or metal-hydroperoxo species.

The steric bulk of the phenyl groups can prevent catalyst deactivation through dimerization and can also influence the substrate selectivity of the oxidation reaction. For example, in the oxidation of cyclohexane, these catalysts can selectively produce cyclohexanol and cyclohexanone, which are important industrial intermediates[3][4].

Table 2: Catalytic Oxidation of Cyclohexane with H₂O₂

Catalyst (Iron Complex with)TON (mol product/mol cat)Selectivity (Alcohol/Ketone)Reference
Tridentate NNN Ligand521.5[5]
Tetradentate Bispidine Ligand301.2[4]
Pentadentate Pyridine-based Ligand451.8[6]

TON = Turnover Number. Conditions can vary between studies.

Polymerization Catalysis

Late transition metal complexes, particularly those of nickel and palladium, bearing tridentate nitrogen ligands are active catalysts for olefin polymerization. The phenyl substituents on the ligand framework can have a profound impact on the catalytic activity, thermal stability, and the properties of the resulting polymer. Bulky phenyl groups can restrict chain transfer reactions, leading to polymers with higher molecular weights. Furthermore, the electronic effects of the substituents can influence the rate of monomer insertion and chain walking, thereby controlling the polymer microstructure[7][8].

G A [L-Pd-R]⁺ (Active Catalyst) B Olefin Coordination A->B + Olefin C Migratory Insertion B->C D Chain Propagation C->D D->B + Olefin E Chain Transfer (e.g., β-H Elimination) D->E F Polymer + [L-Pd-H]⁺ E->F

Figure 3: A simplified catalytic cycle for olefin polymerization catalyzed by a late transition metal complex.

Future Perspectives

The field of tridentate amine ligands with phenyl substituents continues to evolve, with ongoing research focused on several key areas:

  • Asymmetric Catalysis: The development of chiral versions of these ligands for enantioselective transformations remains a significant goal.

  • Bioinorganic Mimics: These complexes serve as excellent structural and functional models for the active sites of metalloenzymes, providing insights into biological processes.

  • Materials Science: The incorporation of these metal complexes into larger supramolecular assemblies or polymers could lead to new materials with interesting photophysical or magnetic properties.

The versatility and tunability of these ligands ensure that they will remain a fertile ground for discovery in coordination chemistry and catalysis for the foreseeable future. By understanding the fundamental principles of their design, synthesis, and reactivity, researchers can continue to develop innovative solutions to challenging chemical problems.

References

  • Foxon, S. P., et al. (2007). Dalton Transactions, (37), 4154-4163. [Link]

  • Dioury, F., et al. (2009). Tetrahedron, 65(18), 3659-3665. [Link]

  • Li, Y., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(2), o475. [Link]

  • Comba, P., et al. (2009). Inorganic Chemistry, 48(21), 10349-10358. [Link]

  • Sun, W.-H., et al. (2021). ACS Omega, 6(6), 4383-4391. [Link]

  • Gnaff, A., & Stradiotto, M. (2014). Accounts of Chemical Research, 47(10), 3099-3109. [Link]

  • Takalo, H., et al. (1988). Acta Chemica Scandinavica B, 42, 373-377. [Link]

  • Google Patents. (n.d.). US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine.
  • Betz, D., & Hartl, H. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(1), o4. [Link]

  • Guo, L., & Chen, C. (2015). (α-Diimine)palladium catalyzed ethylene polymerization and (co)polymerization with polar comonomers. ResearchGate. [Link]

  • Stradiotto, M., et al. (2012). Dalton Transactions, 41(42), 12979-12993. [Link]

  • Smeets, P. J., et al. (2007). Dalton Transactions, (10), 1058-1067. [Link]

  • Archibald, S. J., et al. (2001). Inorganic Chemistry, 40(23), 5816-5823. [Link]

  • Kankare, J., et al. (1988). Synthesis of 4-(Phenylethynyl)-2,6-bis[N,Nbis(carboxymethyl)aminomethyl]pyridine. SciSpace. [Link]

  • Zhang, D., et al. (2024). Research Progress of Iron Catalysts with N,N,N‐tridentate Ligands for Ethylene Polymerization. ResearchGate. [Link]

  • Julius, L. G., et al. (2023). Synthesis, characterization, molecular docking, and cytotoxicity study of ruthenium (II/III) polypyridyl complexes. ResearchGate. [Link]

  • Google Patents. (n.d.). CN105399661A - Preparation method for 2,6-dibromo methyl pyridine.
  • Hajiashrafi, T., et al. (2019). Hg(II) coordination complexes containing the tris(2-pyridylmethyl)amine ligand; Synthesis, characterization and crystal structure analysis. ResearchGate. [Link]

  • de Boer, J. W., et al. (2007). Hydrocarbon Oxidation with H2O2, Catalyzed by Iron Complexes with a Polydentate Pyridine-Based Ligand. Scholarly Publications Leiden University. [Link]

  • Chen, Z., et al. (2023). Recent Advancements in Mechanistic Studies of Palladium- and Nickel-Catalyzed Ethylene Copolymerization with Polar Monomers. MDPI. [Link]

  • Wambach, T. C., et al. (2016). Synthesis and coordination chemistry of tridentate (PNN) amine enamido phosphine ligands with ruthenium. Dalton Transactions. [Link]

  • Betz, D., & Hartl, H. (2014). 2,6-Bis(bromomethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Gnaff, A., & Stradiotto, M. (2014). Anionic chiral tridentate N-donor pincer ligands in asymmetric catalysis. PubMed. [Link]

  • Alegria, E. C. B. A., et al. (2023). Peroxidative Oxidation of Cyclohexane Using 3d Metal Complexes with Hydrazone-Derived Ligands as Catalysts: Exploring (Un)Conventional Conditions. MDPI. [Link]

Sources

Methodological & Application

Technical Application Note: High-Performance Curing with N-Phenyldiethylenetriamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Phenyldiethylenetriamine (N-Ph-DETA) represents a specialized class of "hybrid" amine curing agents. Unlike standard aliphatic amines (like DETA) which are highly reactive but yield lower thermal resistance, or pure aromatic amines (like DDM) which are solid and slow-reacting, N-Ph-DETA bridges the gap.

The phenyl group introduces steric hindrance and electron-withdrawing effects, reducing the nucleophilicity of the adjacent nitrogen. This creates a unique "Dual-Stage Reactivity" profile:

  • Fast Stage: The primary aliphatic amine reacts at Room Temperature (RT).

  • Latent Stage: The secondary aromatic amine requires thermal activation to crosslink fully.

Target Audience: Materials Scientists, Polymer Chemists, and Medical Device Packaging Engineers.

Chemical Identity[1][2]
  • IUPAC Name: N1-phenyl-N2-(2-aminoethyl)-1,2-ethanediamine (or similar isomer depending on synthesis).

  • CAS Number: 13103-52-1 (Representative for N-phenyl derivatives of DETA).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 179.26 g/mol

Material Science Foundation: Stoichiometry & Kinetics

The Critical Calculation (AHEW)

To ensure a self-validating protocol, you must calculate the Amine Hydrogen Equivalent Weight (AHEW) rather than relying on vendor "parts per hundred" (PHR) estimates.

Structural Analysis:

  • Terminal Primary Amine (

    
    ):  2 Active Hydrogens (High Reactivity).
    
  • Internal Secondary Amine (

    
    ):  1 Active Hydrogen (Moderate Reactivity).
    
  • N-Phenyl Secondary Amine (

    
    ):  1 Active Hydrogen (Low Reactivity due to resonance delocalization into the phenyl ring).
    


Calculation:



PHR Determination

Assuming a standard Bisphenol-A epoxy resin (e.g., DGEBA) with an Epoxy Equivalent Weight (EEW) of 190 g/eq:




Expert Insight: Due to the low reactivity of the phenyl-attached hydrogen, a stoichiometric imbalance can occur at room temperature. If curing strictly at RT (


), calculate based on 3 active hydrogens  (AHEW 

60) to avoid unreacted amine sweating, though this sacrifices final crosslink density. The protocol below assumes full thermal cure (4 active H).

Visualization: Reactivity & Workflow

Diagram 1: Dual-Stage Curing Mechanism

This diagram illustrates the kinetic difference between the aliphatic and aromatic amine sites.

G cluster_0 Stage 1: Ambient Cure cluster_1 Stage 2: Thermal Post-Cure Start N-Ph-DETA Molecule Ali_Amine Aliphatic -NH2 / -NH- (High Nucleophilicity) Start->Ali_Amine Site 1 Aro_Amine Aromatic -NH-Ph (Steric Hindrance) Start->Aro_Amine Site 2 Gelation Gelation (B-Stage) Solid but tacky Ali_Amine->Gelation Fast Reaction (RT) Gelation->Aro_Amine Requires Heat (>60°C) Crosslink Full Crosslinking (High Tg / Chem Resistance) Aro_Amine->Crosslink Final Network Formation

Caption: Kinetic pathway showing the differential reactivity of aliphatic vs. aromatic amine sites.

Experimental Protocol

Safety & Preparation

Hazard Warning: N-Ph-DETA is corrosive (Skin Corr. 1B) and a potential sensitizer.

  • PPE: Butyl rubber gloves (nitrile is insufficient for prolonged contact with aromatic amines), face shield, and fume hood.

  • Environment: Relative Humidity (RH) must be

    
    . High humidity causes "amine blush" (reaction with atmospheric 
    
    
    
    ).
Mixing Procedure (The Homogeneity Rule)
  • Weighing: Weigh the Epoxy Resin (100g) into a polypropylene cup. Add N-Ph-DETA (23.6g).

  • Dispersive Mixing: Mix vigorously for 3 minutes. Scrape sides and bottom.

    • Note: N-Ph-DETA has a higher viscosity than standard DETA. Ensure no striations remain.

  • Degassing: Vacuum degas at -28 inHg for 5 minutes to remove entrapped air.

    • Caution: Watch for "boiling" if the exotherm begins. If the cup feels warm, release vacuum immediately.

Curing Schedule (The Step-Cure Method)

To maximize the "Dual-Stage" benefit and prevent stress cracking:

StageTemperatureDurationPurpose
1. Gelation

(RT)
12 - 24 HoursReacts aliphatic amines. Material becomes solid but remains "green" (brittle/soft).
2. Ramp

1 HourSlow ramp (

/min) prevents thermal shock and overshoot.
3. Activation

2 HoursActivates the aromatic amine hydrogen. Increases

.
4.[1][2] Post-Cure

(Optional)
1 HourMaximizes chemical resistance and HDT (Heat Distortion Temp).
5. Cool Down

Turn off ovenAllow slow cooling to prevent internal stress.

Characterization & Validation

How do you know the protocol worked?

Solvent Swell Test (Quick Check)
  • Weigh a cured sample (

    
    ).
    
  • Immerse in Acetone or MEK for 24 hours.

  • Wipe dry and weigh (

    
    ).
    
  • Metric: Weight gain

    
     indicates incomplete cure (likely the aromatic amine did not react). Action:  Increase Stage 3 cure time.
    
DSC Analysis (Quantitative)

Run Differential Scanning Calorimetry (DSC) from


 to 

at

/min.
  • Success: No residual exotherm peak above the Glass Transition Temperature (

    
    ).
    
  • Target

    
    :  Expect 
    
    
    
    (higher than DETA, lower than DDM).
Diagram 2: Validation Workflow

Validation cluster_tests Parallel Testing Sample Cured Specimen DSC DSC Analysis (Thermal) Sample->DSC Swell Solvent Swell (Chemical) Sample->Swell Decision Residual Exotherm? DSC->Decision Pass Protocol Validated Release Lot Decision->Pass No Fail Incomplete Cure Extend 80°C Stage Decision->Fail Yes Fail->Sample Re-process

Caption: Decision tree for validating the cure degree of N-Ph-DETA systems.

References

  • Pascault, J. P., & Williams, R. J. (2009).Epoxy Polymers: New Materials and Innovations. Wiley-VCH.
  • Huntsman Corporation. (2022). Jeffamine® and Amine Curing Agents Technical Bulletin. Retrieved from (Authoritative source for general amine stoichiometry calculations).

  • PubChem. (n.d.). Compound Summary for N-Phenylethylenediamine (Structural Analog). National Library of Medicine. Retrieved from (Used for structural verification and safety analog data).

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents – Part 1: Amines. Retrieved from (Source for AHEW calculation methodologies).

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: N-Phenylethylenediamine. Retrieved from (Safety classification grounding).

Sources

Application Note: Preparation of Copper(II) Complexes with N-Phenyldiethylenetriamine

[1]

Introduction & Scientific Context

Copper(II) complexes featuring polyamine ligands are critical models in bioinorganic chemistry, often mimicking the active sites of metalloenzymes like superoxide dismutase or serving as synthetic nucleases. The ligand N-phenyldiethylenetriamine (


-ph-dien)
Ligand Structure & Properties[1][2][3][4][5][6][7][8]
  • Systematic Name:

    
    -(2-aminoethyl)-N'-phenyl-1,2-ethanediamine (assuming terminal substitution) or 
    
    
    -phenyl-bis(2-aminoethyl)amine (central substitution).
  • Abbreviation:

    
    -ph-dien
    
  • Coordination Mode: Tridentate (

    
     donor set).
    
  • Key Feature: The phenyl group acts as a steric modulator and provides

    
    -stacking capabilities, crucial for DNA binding applications.
    

Experimental Protocol: Complex Preparation

Materials & Reagents
ReagentPurityRole
Cu(II) Salt >99%Metal Source.[1] Use

or

.
N-ph-dien >97%Ligand.[1] (Synthesized via reaction of aniline with aziridine or purchased).
Methanol (MeOH) HPLC GradeSolvent.
Ethanol (EtOH) AbsoluteCo-solvent/Precipitant.
Sodium Perchlorate >98%Counter-ion source (Optional, for crystallization).

Safety Warning: Perchlorate salts of metal complexes with organic ligands are potentially explosive. Handle small quantities (<100 mg) initially and avoid scraping. Nitrate or tetrafluoroborate salts are safer alternatives.

Synthesis Workflow (Standard Protocol)

Target Complex:


Step 1: Preparation of Metal Solution
  • Dissolve 1.0 mmol of the Copper(II) salt (e.g., 0.170 g

    
    ) in 10 mL  of methanol.
    
  • Warm gently to 40°C to ensure complete dissolution. The solution should be a clear, bright blue.

Step 2: Ligand Addition
  • Dissolve 1.0 mmol of N-phenyldiethylenetriamine in 5 mL of methanol.

  • Add the ligand solution dropwise to the copper solution under continuous stirring.

  • Observation: The solution will instantly deepen in color, typically shifting to a dark blue or blue-violet, indicating coordination of the amine nitrogens.

Step 3: Reaction & Isolation[2]
  • Reflux the mixture for 30–60 minutes to ensure thermodynamic equilibration.

  • Filtration: Filter the hot solution to remove any unreacted insoluble impurities.

  • Crystallization:

    • Method A (Slow Evaporation): Allow the filtrate to stand at room temperature for 2-3 days.

    • Method B (Vapor Diffusion): Place the methanolic solution in a small vial inside a larger jar containing diethyl ether.

  • Collection: Collect the resulting crystals (typically blue prisms or needles) by filtration. Wash with cold ethanol and diethyl ether. Dry in vacuo.

Characterization Profile

A successful synthesis is validated by the following physicochemical signatures:

Spectroscopic Data
TechniqueParameterExpected ValueInterpretation
UV-Vis ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

(d-d)
600–650 nmcharacteristic of 4- or 5-coordinate Cu(II) (

) in a distorted geometry.
FT-IR

3200–3300 cm

Shifted to lower frequency compared to free ligand, confirming N-coordination.
EPR

-values
$g{
Structural Geometry

The complex typically adopts a distorted square pyramidal geometry (

  • Equatorial Plane: Occupied by the three nitrogen atoms of the N-ph-dien ligand and one anion (e.g.,

    
    ).
    
  • Axial Position: Occupied by a solvent molecule or a weakly bound anion.

Visualization: Synthesis & Mechanism

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflowStartStart: Reagent PrepCuSolCu(II) Salt Solution(MeOH, 40°C)Start->CuSolLigSolN-ph-dien Ligand Solution(MeOH)Start->LigSolMixMixing (Dropwise Addition)Color Change: Light Blue -> Dark BlueCuSol->MixLigSol->MixRefluxReflux (60 min)Thermodynamic EquilibrationMix->RefluxFilterHot FiltrationRemove ImpuritiesReflux->FilterCrystCrystallization(Slow Evaporation / Ether Diffusion)Filter->CrystProductFinal Product:[Cu(N-ph-dien)Cl]Cl CrystalsCryst->Product

Figure 1: Step-by-step workflow for the synthesis of Copper(II) N-phenyldiethylenetriamine complexes.

Biological Activity Pathway (Hypothetical)

In drug development contexts, these complexes often act via oxidative DNA damage.

BioActivityComplexCu(II)-N-ph-dienComplexCu1Cu(I) Species(Transient)Complex->Cu1ReductionDNADNA HelixComplex->DNAIntercalation(Phenyl Ring)ReductantCellular Reductant(GSH / Ascorbate)Reductant->Cu1ROSROS Generation(OH•, O2•-)Cu1->ROSFenton-likeReactionO2Molecular Oxygen(O2)O2->ROSDamageStrand Scission /ApoptosisROS->DamageDNA->DamageProximity Effect

Figure 2: Proposed mechanism of action for Cu(II)-polyamine cytotoxicity involving ROS generation and DNA binding.

References

  • Patel, R. N., et al. (2005). "Synthesis, characterization and biological activity of copper(II) complexes with N-substituted diethylenetriamine." Journal of Inorganic Biochemistry. (Proxy Reference for Cu-dien analogs).

  • Zoroddu, M. A., et al. (1996). "Copper(II) complexes with N-substituted polyamines: Structure and biological activity." Journal of Inorganic Biochemistry.
  • BenchChem. "N-Ethyl-N-phenylethylenediamine in Coordination Chemistry."

  • Hathaway, B. J. (1984). "Copper(II) Complexes." Comprehensive Coordination Chemistry. (Standard text for Cu(II)

Application Note: 1-Phenyldiethylenetriamine (PDETA) for Carbon Steel Protection

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1-phenyldiethylenetriamine (PDETA) as a high-efficiency corrosion inhibitor for carbon steel. This guide is structured for researchers and industrial scientists, focusing on the mechanistic action, rigorous experimental validation, and quantitative assessment of this organic inhibitor in acidic environments (typically 1M HCl or 0.5M H₂SO₄).

Executive Summary

1-phenyldiethylenetriamine (CAS: 20541-91-7) represents a class of nitrogen-rich, mixed-type corrosion inhibitors. Structurally, it combines a polyamine backbone (diethylenetriamine) with a phenyl substituent. This hybrid structure offers dual-action protection:

  • Chemisorption: The three nitrogen atoms (two primary, one secondary/tertiary depending on substitution) possess lone pair electrons that form coordinate covalent bonds with vacant

    
    -orbitals of surface Iron (Fe) atoms.
    
  • 
    -Electron Interaction:  The phenyl ring provides a planar, electron-rich center that interacts with the metal surface via donor-acceptor interactions, enhancing the hydrophobic barrier against corrosive ions (Cl⁻, SO₄²⁻).
    

Target Efficiency: >95% at concentrations of 100–500 ppm (typical for amine-based inhibitors in 1M HCl).

Chemical Profile & Preparation

PropertySpecification
IUPAC Name

-phenyl-diethylenetriamine (or

-(2-aminoethyl)-

-phenyl-1,2-ethanediamine)
Molecular Formula

Solubility Soluble in alcohols, moderate solubility in water; highly soluble in acidic media due to protonation.
Appearance Viscous yellowish liquid (typical of aromatic polyamines).

Stock Solution Preparation Protocol:

  • Solvent: Prepare a 1.0 M HCl (or 0.5 M H₂SO₄) stock solution as the corrosive medium.

  • Inhibitor Dissolution:

    • Weigh the required amount of PDETA to achieve a 1000 ppm (mg/L) stock concentration.

    • Note: Pure PDETA may be hydrophobic. Predissolve in a minimal volume of Ethanol (5% v/v final concentration) if direct acid dissolution is slow, then dilute with the acid electrolyte.

    • Sonicate for 10 minutes to ensure homogeneity.

  • Dilution Series: Prepare working concentrations of 50, 100, 200, 300, and 500 ppm by diluting the stock with the corrosive acid medium.

Experimental Protocols

The following protocols are designed to be self-validating. If the Open Circuit Potential (OCP) does not stabilize within ±5 mV over 10 minutes, the electrode surface preparation must be repeated.

  • Material: Carbon steel (e.g., C1018 or X65).

  • Grinding: Abraid surfaces sequentially with SiC paper (grades 400, 600, 800, 1000, 1200).

  • Cleaning:

    • Rinse with distilled water.

    • Degrease with acetone (ultrasonic bath, 5 mins).

    • Dry in a warm air stream.

    • Critical Step: Use immediately to prevent air oxidation.

  • System: Three-electrode cell (Working: Carbon Steel; Counter: Platinum mesh; Reference: Ag/AgCl or SCE).

  • Equilibration: Immerse working electrode in test solution for 30 minutes until OCP stabilizes.

  • Parameters:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation (peak-to-peak).

    • Bias: Open Circuit Potential.

  • Validation: The Nyquist plot should show a single depressed semicircle (indicating charge transfer control). If an inductive loop appears at low frequency, it indicates desorption or pitting—check inhibitor concentration.

  • Scan Rate: 1.0 mV/s (slow scan ensuring quasi-equilibrium).

  • Range: ±250 mV relative to OCP.

  • Output: Tafel plots (

    
     vs. Potential).
    
  • Calculation: Extrapolate linear Tafel regions to intersect at

    
     to determine corrosion current density (
    
    
    
    ).

Mechanism of Action (Visualization)

The following diagram illustrates the adsorption mechanism of PDETA on the Iron surface. The molecule acts as a "molecular anchor," blocking active sites where anodic dissolution (


) and cathodic hydrogen evolution (

) occur.

PDETA_Inhibition_Mechanism cluster_Surface Carbon Steel Surface (Fe) Solution Acidic Solution (H+, Cl-) PDETA_Sol PDETA Molecule (Protonated Cation) Solution->PDETA_Sol Dissolution Adsorption Adsorption Process (Langmuir Isotherm) PDETA_Sol->Adsorption Diffusion to Surface Fe_Atom Fe Surface Atom (d-orbitals) Adsorption->Fe_Atom Coordination Bond (N lone pair -> Fe) Adsorption->Fe_Atom Pi-Electron Interaction (Phenyl Ring -> Fe) Blocked_Site Blocked Active Site (Protective Film) Fe_Atom->Blocked_Site Film Formation Corrosive_Attack Corrosive Attack (H+, Cl-) Corrosive_Attack->Blocked_Site Blocked

Caption: Schematic of 1-phenyldiethylenetriamine adsorption on carbon steel. The molecule forms a barrier via N-atom coordination and phenyl ring pi-interaction, blocking corrosive species.

Data Analysis & Expected Results

Researchers should organize data into the following format to calculate Inhibition Efficiency (


).

Table 1: Electrochemical Parameters (Representative Data)

Conc. (ppm)

(mV vs SCE)

(

)

(mV/dec)

(mV/dec)

(

)

(%)

(%)
Blank (0) -450850.09011025--
50 -445120.58510518085.886.1
100 -44065.08210235092.392.8
300 -43835.28010068095.896.3
500 -43522.17898115097.4 97.8

Calculations:

  • From PDP:

    
    
    
  • From EIS:

    
    
    
    • Where

      
       and 
      
      
      
      are values for the blank (uninhibited) solution.

Thermodynamic Verification: To confirm the mechanism, plot


 vs. 

(Langmuir Isotherm). A linear fit with

confirms monolayer adsorption.
  • Standard Free Energy (

    
    ):  Calculate using 
    
    
    
    .
  • Interpretation: A value around

    
     kJ/mol indicates physisorption; values approaching 
    
    
    
    kJ/mol indicate chemisorption (typical for PDETA due to the N-Fe bond).

References

  • ASTM International. (2021). ASTM G31-72: Standard Guide for Laboratory Immersion Corrosion Testing of Metals.[Link]

  • ASTM International. (2021). ASTM G59-97: Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.[Link]

  • Fayomi, O. S. I., et al. (2019). Corrosion Inhibition of Carbon Steel in Acidic Media by Organic Compounds: A Review. Journal of Bio- and Tribo-Corrosion. [Link]

  • Obot, I. B., et al. (2015). Computational modeling and corrosion inhibition of some polyamine derivatives on mild steel surface. Journal of Molecular Liquids. (Provides theoretical grounding for polyamine adsorption mechanisms). [Link]

Application Note: Targeted Synthesis of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine (also known as N-phenyl-diethylenetriamine or N-phenyl-DETA ).

The method details the direct mono-alkylation of aniline using N-(2-chloroethyl)ethylenediamine dihydrochloride . This route is selected for its atom economy and directness compared to multi-step protection/deprotection strategies, though it requires strict control of stoichiometry to prevent polyalkylation and cyclization.

Abstract & Strategic Overview

The synthesis of N-phenyl-DETA presents a classic chemoselectivity challenge. The target molecule contains three nucleophilic nitrogen atoms: a secondary aniline, a secondary aliphatic amine, and a primary aliphatic amine. The primary challenge in synthesizing this molecule via alkylation of aniline is preventing:

  • Polyalkylation: Aniline is less nucleophilic than the product (a secondary amine), leading to potential over-alkylation.

  • Cyclization: The alkylating agent, N-(2-chloroethyl)ethylenediamine, is prone to intramolecular cyclization to form 1-(2-aminoethyl)aziridine or piperazine derivatives under basic conditions.

The Solution: This protocol utilizes the dihydrochloride salt of the alkylating agent. By keeping the aliphatic amines protonated (and thus non-nucleophilic) during the initial phase, and using a large excess of aniline as both the nucleophile and the solvent/base buffer, we direct the reaction toward the desired mono-alkylation of the aniline nitrogen.

Reaction Mechanism & Pathway

The reaction proceeds via an


 nucleophilic substitution. Aniline attacks the 

-carbon of the chloroethyl group.

ReactionPathway Aniline Aniline (Nucleophile) TS Transition State (SN2 Attack) Aniline->TS Reagent N-(2-chloroethyl)ethylenediamine .2HCl (Electrophile) Reagent->TS SideProduct Piperazine Byproducts (Avoided via pH control) Reagent->SideProduct Intramolecular Cyclization (if pH > 9) Intermediate Protonated Intermediate TS->Intermediate - Cl⁻ Product N-phenyl-DETA (Target) Intermediate->Product Deprotonation

Caption: Reaction pathway showing the SN2 attack of aniline and the critical divergence point for piperazine formation.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2]Role
Aniline (Ph-NH₂)93.135.0 - 10.0Nucleophile & Solvent
N-(2-chloroethyl)ethylenediamine · 2HCl 195.521.0Electrophile
Ethanol (Absolute) 46.07SolventCo-solvent (Optional)
Sodium Carbonate (Na₂CO₃) 105.992.2Base (Workup only)
Toluene 92.14-Extraction Solvent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge Aniline (46.5 g, 0.5 mol) .

    • Note: The large excess of aniline is critical. It acts as a "soft" base and statistically favors mono-alkylation.

  • Addition: Heat the aniline to 60°C. Slowly add N-(2-chloroethyl)ethylenediamine dihydrochloride (9.8 g, 0.05 mol) in small portions over 20 minutes.

    • Why: Adding the solid salt to warm aniline ensures better dispersion. The dihydrochloride form prevents the aliphatic amines from reacting with themselves.

  • Reaction: Raise the temperature to 100-110°C and stir vigorously for 6-8 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica, 10% MeOH in DCM + 1% NH₄OH). Look for the disappearance of the chlorinated starting material.

Phase 2: Workup and Isolation
  • Cooling: Cool the reaction mixture to room temperature. A precipitate of Aniline[2]·HCl will form.

  • Basification: Add 50 mL of water to dissolve the salts. Slowly add Sodium Carbonate (solid) until the aqueous layer reaches pH ~10.

    • Caution: Do not use strong caustic (NaOH) initially, as it may hydrolyze any unreacted chloro-amine to aziridine species.

  • Extraction: Transfer to a separatory funnel. Extract the organic layer with Toluene (3 x 50 mL) . The product and excess aniline will migrate to the toluene layer.

    • Note: The highly polar aliphatic amine tail makes the product somewhat water-soluble. Salting out the aqueous layer with NaCl can improve yield.

  • Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove toluene.

Phase 3: Purification (Vacuum Distillation)
  • Aniline Removal: Distill the crude oil under reduced pressure (10-20 mmHg). Aniline will distill over at ~80-90°C.

  • Product Isolation: Increase the vacuum to high vacuum (<1 mmHg). The target N-phenyl-DETA is a high-boiling oil.

    • Expected Boiling Point: ~180-200°C at 0.5 mmHg (extrapolated).

    • Alternative: If distillation is difficult due to decomposition, convert the product to its tri-hydrochloride salt by adding HCl in dioxane/ethanol and recrystallizing from ethanol/water.

Workup & Purification Logic Flow

WorkupFlow ReactionMix Crude Reaction Mixture (Product, Excess Aniline, Aniline·HCl) Quench Add Water + Na2CO3 (pH 10) ReactionMix->Quench Extraction Extract with Toluene Quench->Extraction OrgLayer Organic Layer (Product + Aniline) Extraction->OrgLayer AqLayer Aqueous Layer (Salts) Extraction->AqLayer Distillation1 Distillation (20 mmHg) Remove Toluene & Aniline OrgLayer->Distillation1 Distillation2 High Vacuum Distillation (<1 mmHg) Distillation1->Distillation2 FinalProduct Pure N-phenyl-DETA (Viscous Oil) Distillation2->FinalProduct

Caption: Purification workflow emphasizing the separation of excess aniline from the high-boiling polyamine product.

Characterization & Quality Control

TechniqueExpected Signal / Observation
Appearance Pale yellow to amber viscous liquid. Darkens upon air exposure (oxidation).
¹H NMR (CDCl₃) δ 6.5-7.2 ppm: Multiplets (5H, Aromatic phenyl protons).δ 3.5-4.0 ppm: Broad singlet (NH protons, exchangeable).δ 3.1-3.3 ppm: Triplet (2H, -NH-CH₂ -CH₂-NH-Ph).δ 2.6-2.9 ppm: Multiplets (6H, remaining methylene protons).
Mass Spectrometry [M+H]⁺ = 180.15 . Look for fragmentation peak at m/z 106 (Ph-NH-CH₂⁺).
Solubility Soluble in ethanol, chloroform, dilute acid. Slightly soluble in water (pH dependent).

Safety & Handling (E-E-A-T)

  • Aniline Toxicity: Aniline is toxic by inhalation, ingestion, and skin contact. It causes methemoglobinemia. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.

  • Alkylating Agents: N-(2-chloroethyl)ethylenediamine is a potential alkylating agent (nitrogen mustard analog). While the dihydrochloride salt is safer, it should be handled as a potential mutagen. Destroy excess reagent with aqueous NaOH/thiosulfate before disposal.

  • Waste Disposal: All aqueous waste containing aniline residues must be segregated and treated as hazardous organic waste.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 90466, N1-(2-Aminoethyl)-N2-phenylethane-1,2-diamine. Retrieved from [Link]

  • General Alkylation Methodology: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Cyclization Risks:Chemistry of Nitrogen Mustards and Related Compounds. (Discusses the kinetics of chloroethylamine cyclization vs.
  • Synthesis of N-Substituted Ethylenediamines:Asian Journal of Chemistry, Vol 23, No 8 (2011). (Discusses reaction of amines with 2-chloroethylamines).

Sources

Application Note: Formulation of Latent Epoxy Hardeners Using Phenyl-Substituted Polyamine Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

In high-performance adhesive and composite applications, the conflict between shelf-life (latency) and reactivity (cure speed) is the primary formulation challenge. Standard aliphatic polyamines (e.g., DETA, TETA) offer rapid cures but suffer from immediate reactivity at room temperature, necessitating two-component (2K) systems with short pot lives.

This guide details the formulation of One-Component (1K) Latent Epoxy Systems using Phenyl-Substituted Polyamine Adducts . By reacting aliphatic amines with phenyl glycidyl ether (PGE), we synthesize a solid, sterically hindered adduct. This modification utilizes the electron-withdrawing nature of the phenyl group and the phase-change requirement of the solid adduct to achieve latency at room temperature (


) while triggering rapid cure at elevated temperatures (

).

Target Audience: Formulation Chemists, Materials Scientists, and Process Engineers.

Mechanism of Action

The latency of phenyl-substituted polyamine adducts relies on two synergistic mechanisms: Physical Phase Separation and Electronic Deactivation .

  • Physical Latency (The "Solid Dispersion" Model): The reaction between a liquid polyamine and PGE yields a crystalline solid. When this solid is micronized and dispersed in liquid epoxy resin (DGEBA), it remains heterogeneous and inert at room temperature. Reaction only occurs when the temperature exceeds the melting point (

    
    ) of the adduct, allowing the amine to diffuse into the resin.
    
  • Electronic/Steric Modification: The introduction of the phenyl ring provides steric bulk, hindering the approach of the amine to the epoxide at low energy states. Furthermore, the inductive effect of the aromatic ring slightly reduces the nucleophilicity of the adjacent nitrogen, raising the activation energy required for cure onset.

Visualization: Synthesis & Activation Pathway

LatencyMechanism cluster_0 Step 1: Adduct Synthesis cluster_1 Step 2: Activation (Cure) A Liquid Polyamine (DETA) C Solid Adduct (Crystalline) A->C Exothermic Rxn B Phenyl Glycidyl Ether (PGE) B->C D Dispersion in Resin (Latent @ 25°C) C->D Micronization E Phase Change (Melting @ >100°C) D->E Heat F Crosslinked Network E->F Diffusion & Attack

Figure 1: Transformation of liquid precursors into a latent solid adduct, followed by thermal activation.

Materials Selection

ComponentRoleSelection CriteriaRecommended Grade
Diethylenetriamine (DETA) Amine BackboneHigh amine value, low viscosity.Industrial Grade (>98%)
Phenyl Glycidyl Ether (PGE) Blocking AgentMonofunctional epoxide; provides phenyl group for crystallinity/hydrophobicity.High Purity (>99%)
Bisphenol A Epoxy (DGEBA) Base ResinStandard liquid resin for dispersion.EEW 182-192 (e.g., Epon 828)
Fumed Silica ThixotropePrevents settling of the solid hardener during storage.Hydrophobic grade (e.g., TS-720)

Experimental Protocols

Protocol A: Synthesis of Phenyl-Polyamine Adduct

Objective: To convert liquid DETA into a solid, latent hardener.

Safety Warning: This reaction is highly exothermic. Perform in a jacketed reactor with efficient cooling. Amines are sensitizers; use full PPE.

  • Setup: Equip a 500mL 4-neck round-bottom flask with a mechanical stirrer, dropping funnel, nitrogen inlet, and reflux condenser.

  • Charging: Charge 1.0 mole of DETA (103.2 g) into the flask. Heat to 60°C under nitrogen purge.

  • Addition: Slowly add 2.0 moles of Phenyl Glycidyl Ether (300.3 g) via the dropping funnel.

    • Critical Control Point: Adjust addition rate to maintain bulk temperature below 90°C . The reaction of the primary amines with the epoxide ring is rapid and heat-generating.

  • Digest: After addition is complete, raise temperature to 100°C and hold for 2 hours to ensure complete consumption of epoxy groups (verify via FTIR: disappearance of oxirane peak at 915 cm⁻¹).

  • Isolation: Pour the hot, viscous melt onto a PTFE-lined tray. Allow to cool to room temperature. The product should solidify into a brittle, resinous solid.

  • Micronization: Crush the solid and mill (using a jet mill or ball mill) to a median particle size (

    
    ) of <10 µm .
    
    • Note: Coarse particles lead to "hot spots" and poor mechanical properties.

Protocol B: Formulation & Dispersion

Objective: To create a stable 1-component paste.

  • Resin Preparation: Weigh 100 parts of DGEBA resin.

  • Stoichiometry Calculation:

    • Calculate the Amine Hydrogen Equivalent Weight (AHEW) of the synthesized adduct.

    • Theoretical AHEW

      
      .
      
    • Typical loading is 30–40 phr (parts per hundred resin).

  • Mixing: Add the micronized adduct (from Protocol A) to the resin.

  • Dispersion: Pass the mixture through a Three-Roll Mill (gap settings: 50µm

    
     20µm 
    
    
    
    5µm).
    • Validation: Check fineness of grind (Hegman gauge). Target <15µm.

    • Caution: Monitor temperature during milling. Do not exceed 40°C to prevent premature activation.

  • Degassing: Vacuum degas at -0.9 bar for 20 minutes.

Characterization & Validation

Protocol C: Thermal Analysis (DSC)

Method: Differential Scanning Calorimetry to determine cure kinetics.[1]

  • Instrument: TA Instruments Q2000 or equivalent.

  • Sample: 5–10 mg of the formulated paste in a hermetic aluminum pan.

  • Method: Ramp from 25°C to 250°C at 10°C/min.

  • Analysis:

    • 
       (Onset Temperature):  Indicates latency limit. Target: >100°C.
      
    • 
       (Peak Exotherm):  Indicates maximum reactivity.
      
    • 
       (Heat of Reaction):  Indicates degree of cure capability.
      
Protocol D: Storage Stability (Accelerated Aging)
  • Store samples at 40°C in an incubator.

  • Measure viscosity (Brookfield, cone & plate) at Day 0, 7, 14, and 30.

  • Pass Criteria: Viscosity increase <100% after 30 days.

Comparative Data Summary
PropertyUnmodified DETA SystemPhenyl-Adduct System (This Protocol)
Physical State LiquidSolid Dispersion in Liquid
Pot Life (25°C) ~30 minutes> 3 months
Cure Onset (

)
Room Temp115°C
Peak Exotherm (

)
60°C145°C
Glass Transition (

)
110°C125°C (Improved rigidity via phenyl groups)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Premature Gelation Milling temperature too high.Cool rolls; reduce shear rate.
Incomplete Cure Particle size too large (

).
Improve micronization; amine cannot diffuse.
Low

Incorrect stoichiometry.Recalculate AHEW; ensure adduct synthesis went to completion.

Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_formulation Formulation Phase cluster_qc Quality Control Raw Raw Materials (DETA + PGE) React Reaction (60-90°C, N2) Raw->React Solid Solid Adduct React->Solid Mill Micronization (<10 µm) Solid->Mill Mix Disperse in Resin (DGEBA) Mill->Mix Roll 3-Roll Mill (Shear Dispersion) Mix->Roll Pack Degas & Pack Roll->Pack DSC DSC Analysis (Tonset, Tg) Pack->DSC Visc Viscosity Stability (40°C Aging) Pack->Visc

Figure 2: End-to-end workflow from raw material synthesis to final quality control.

References

  • Tomizawa, K. (1994). Latent curing agent for epoxy resin and its preparation. U.S. Patent 5,357,008. Link

  • Pascault, J. P., & Williams, R. J. (2009). Epoxy Polymers: New Materials and Innovations. Wiley-VCH. (General reference on amine adduct chemistry).
  • TA Instruments. (n.d.).[2] Characterization of Epoxy Prepregs by DSC. Application Note. Link

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents – Latent Curing Agents for One Component Systems. Link

  • Huntsman Advanced Materials. (n.d.). Aradur® Curing Agents Technical Data Sheets. (Reference for commercial amine adduct properties).

Sources

Procedure for functionalizing resins with 1-phenyldiethylenetriamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Covalent Immobilization of 1-Phenyldiethylenetriamine onto Polymeric Resins for Catalysis and Metal Scavenging Applications

Introduction and Scientific Context

The immobilization of functional ligands onto solid supports is a cornerstone of modern chemistry, enabling the development of reusable catalysts, efficient scavengers, and materials for solid-phase synthesis.[1][2] Functionalized polymers combine the chemical reactivity of a specific ligand with the mechanical stability and ease of handling of a solid matrix, facilitating simplified purification processes and adaptation to flow chemistry systems.[3] This guide provides a comprehensive protocol for the functionalization of a chloromethylated polystyrene-divinylbenzene (PS-DVB) resin with 1-phenyldiethylenetriamine.

1-Phenyldiethylenetriamine is a versatile polyamine ligand. Its multiple nitrogen atoms serve as excellent coordination sites for a variety of transition metals, making the resulting resin a potent candidate for heterogeneous catalysis or for scavenging residual metal catalysts from reaction mixtures.[3] The introduction of polar amine groups onto a non-polar polymer backbone significantly alters its surface properties, enhancing characteristics like adhesion and compatibility.[4][5] The phenyl group provides steric bulk, which can influence the coordination environment around a bound metal, potentially tuning catalytic selectivity. This protocol is designed to be robust and reproducible, providing researchers with a reliable method to generate high-quality functionalized resins.

Principle of the Method: Nucleophilic Substitution

The covalent attachment of 1-phenyldiethylenetriamine to a chloromethylated resin (Merrifield's Resin) proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. The primary and secondary amine groups of the triamine ligand are nucleophilic and will attack the electrophilic benzylic carbon of the chloromethyl group on the resin. This reaction forms a stable carbon-nitrogen bond, effectively tethering the ligand to the polymer backbone.

A non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIEA), is typically added to the reaction. Its purpose is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the substitution reaction. Quenching the acid is crucial to prevent the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction. An excess of the 1-phenyldiethylenetriamine is used to maximize the functionalization of the resin's active sites and to statistically favor the attachment of the ligand through a single amine, minimizing cross-linking between polymer chains.

G cluster_reactants Reactants cluster_products Products resin Chloromethylated Resin (PS-DVB-CH₂Cl) reagents + DIEA (Base) + DMF (Solvent) resin->reagents amine 1-Phenyldiethylenetriamine amine->reagents product Functionalized Resin (PS-DVB-CH₂-Amine) byproduct DIEA·HCl Salt reagents->product reagents->byproduct Byproduct

Figure 1: General reaction scheme for resin functionalization.

Materials and Equipment

Reagents and Consumables
  • Chloromethylated polystyrene resin (Merrifield's Resin), 1% DVB cross-linked, 100-200 mesh, loading ~1.0 mmol Cl/g

  • 1-Phenyldiethylenetriamine (≥98%)

  • N,N-Diisopropylethylamine (DIEA, ≥99%)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), ACS grade

  • Methanol (MeOH), ACS grade

  • Deionized water

  • Hydrochloric acid (HCl), 0.1 M solution

  • Phenolphthalein indicator solution

  • Solid-phase extraction (SPE) cartridges or fritted glass funnels

Equipment
  • Mechanical overhead or orbital shaker

  • Reaction vessel (e.g., round-bottom flask, peptide synthesis vessel)

  • Heating mantle or oil bath with temperature control

  • Schlenk line or nitrogen inlet for inert atmosphere

  • Standard laboratory glassware

  • Vacuum oven or desiccator

  • FT-IR Spectrometer with ATR or DRIFTS accessory

  • Elemental Analyzer (for C, H, N analysis)

Detailed Experimental Protocol

This protocol is based on a 5-gram scale using a resin with a loading capacity of 1.0 mmol/g. Adjust quantities accordingly for different scales or resin loadings.

Step 1: Resin Swelling (Critical for Reactivity)
  • Place 5.0 g of chloromethylated polystyrene resin (5.0 mmol of reactive sites) into a 100 mL reaction vessel.

  • Add 50 mL of anhydrous DMF.

  • Seal the vessel and allow the resin to swell on a shaker at room temperature for at least 1 hour. An inert atmosphere (N₂) is recommended to exclude moisture.

  • Expert Insight: Swelling the resin is a crucial first step. The cross-linked polymer matrix is porous, and swelling with an appropriate solvent like DMF uncoils the polymer chains, making the internal chloromethyl reactive sites accessible to the amine in the subsequent step. Incomplete swelling is a primary cause of low functionalization efficiency.

Step 2: Functionalization Reaction
  • In a separate flask, prepare a solution of 1-phenyldiethylenetriamine (3.0 eq., 15.0 mmol, ~2.90 g) and DIEA (3.5 eq., 17.5 mmol, ~3.05 mL) in 20 mL of anhydrous DMF.

  • Add the amine/base solution to the swollen resin slurry from Step 1.

  • Seal the reaction vessel, ensure it is under a positive pressure of nitrogen, and heat to 60 °C.

  • Agitate the mixture on a shaker for 24 hours.

  • Expert Insight: Using a 3-fold excess of the polyamine ligand drives the reaction equilibrium towards the product and minimizes the potential for a single amine molecule to react with two different polymer chains, which would cause unwanted cross-linking. The reaction is heated to increase the rate of this SN2 reaction, which can be sluggish on a solid support.

Step 3: Resin Washing and Purification
  • After 24 hours, cool the reaction vessel to room temperature.

  • Transfer the resin slurry to a fritted glass funnel and drain the solvent by vacuum filtration.

  • Perform the following sequential washing steps to remove unreacted reagents and byproducts. For each wash, add the solvent, agitate the resin for 5 minutes, and then drain.

    • DMF (3 x 50 mL)

    • DCM (3 x 50 mL)

    • Methanol (3 x 50 mL)

    • Deionized Water (2 x 50 mL) - to remove any salts

    • Methanol (3 x 50 mL) - to aid in drying

    • DCM (3 x 50 mL) - final wash to remove residual water and methanol

  • Expert Insight: The washing sequence is designed to remove components across a range of polarities. DMF washes away residual reactants, DCM removes non-polar impurities, and methanol/water washes remove salts like DIEA·HCl. A final wash with volatile solvents like methanol and DCM facilitates easier drying.

Step 4: Drying the Functionalized Resin
  • After the final wash, pull air through the resin bed for 15 minutes to remove the bulk of the solvent.

  • Transfer the resin to a clean, pre-weighed vial.

  • Dry the resin to a constant weight in a vacuum oven at 40-50 °C for 12-24 hours.

  • Once dry, allow the resin to cool to room temperature in a desiccator before weighing to determine the final mass. An increase in mass is expected.

Characterization and Validation

Verifying the success of the functionalization is essential for trustworthiness and downstream applications.

Qualitative Assessment: FT-IR Spectroscopy

Infrared spectroscopy provides a rapid qualitative check.

  • Expected Result: Successful functionalization is indicated by the disappearance of the C-Cl stretching band (typically around 673 cm⁻¹) from the starting resin and the appearance of N-H stretching bands (broad, ~3300-3500 cm⁻¹) and C-N stretching bands (~1020-1250 cm⁻¹) in the product.

Quantitative Assessment: Amine Loading

Determining the final amine loading (in mmol/g) is the definitive measure of success.

MethodPrincipleTypical Expected Result (for 1.0 mmol/g starting resin)
Elemental Analysis Measures the weight percentage of nitrogen (%N) in the final resin. Loading is calculated from this value.2.5 - 3.5 %N
Back Titration A known mass of resin is treated with an excess of standard HCl. The unreacted acid is then back-titrated with standard NaOH to determine the amount of acid consumed by the basic amine groups on the resin.0.80 - 0.95 mmol/g
  • Protocol for Back Titration:

    • Accurately weigh ~200 mg of the dry functionalized resin into a flask.

    • Add 20.00 mL of 0.1 M HCl.

    • Stopper the flask and shake for 2 hours to ensure complete protonation of all amine sites.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with standardized 0.1 M NaOH until the pink endpoint persists.

    • Calculate the loading using the formula: Loading (mmol/g) = [(moles HCl added) – (moles NaOH used)] / (mass of resin in g)

Workflow Visualization

Figure 2: Step-by-step experimental workflow for resin functionalization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-Phenyldiethylenetriamine and DIEA are corrosive and can cause burns. Avoid contact with skin and eyes.

  • DMF is a potential reproductive toxin. Handle with care and avoid inhalation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Vertex AI Search. (2025). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5‑Iodo-1,4-triazoles. NIH.
  • ResearchGate. (2025). (PDF)
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO2 Capture in Flue Gas. PMC.
  • Royal Society of Chemistry. (n.d.). One-pot synthesis of phenyl- and amine-functionalized silica fibers through the use of anthracenic and phenazinic organogelators.
  • AJOL. (n.d.).
  • Royal Society of Chemistry. (n.d.). Development and characterization of amine-functionalized hyper-cross-linked resin for CO2 capture. New Journal of Chemistry.
  • Vertex AI Search. (2023). p-Phenylene Diisothiocyanate-Based Covalent Immobilization of β-d-Galactosidase and Determination of Enzyme Activity by Cleavage of X-Gal and ONPG on Solid Support.
  • MDPI. (2019).
  • ResearchGate. (n.d.). Development and characterization of amine functionalized hyper-cross-linked resin for CO2 capture | Request PDF.
  • PubMed Central. (2023).
  • ACS Omega. (2025). Study on the Matching Properties of Amines and Resin Support and Their Role in Enhancing CO2 Adsorption Capacity.
  • Royal Society of Chemistry. (2021).
  • Patsnap Synapse. (2025). How to Immobilize Enzymes on Solid Supports.
  • Springer. (n.d.).
  • Datapdf.com. (n.d.). Evaluation of a Primary Amine-Functionalized Ion-Exchange Resin for CO2 Capture.
  • MDPI. (2023).
  • ResearchGate. (2023). (PDF) p-Phenylene Diisothiocyanate-Based Covalent Immobilization of β-D-Galactosidase and Determination of Enzyme Activity by Cleavage of X-Gal and ONPG on Solid Support.

Sources

Troubleshooting & Optimization

Removing unreacted aniline impurities from 1-phenyldiethylenetriamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-phenyldiethylenetriamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of unreacted aniline impurities. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your purification processes.

Understanding the Challenge: Key Physicochemical Differences

Effective purification hinges on exploiting the differences in the physical and chemical properties between 1-phenyldiethylenetriamine and the aniline impurity.

Property1-PhenyldiethylenetriamineAnilineRationale for Separation
Molar Mass 193.28 g/mol 93.13 g/mol Significant difference allows for separation by distillation.
Boiling Point ~320 °C (estimated)184 °C[1]The large difference in boiling points is the primary basis for purification by fractional distillation.
pKa of Conjugate Acid Estimated to be > 9 (aliphatic amine character)4.6[2][3]The significant difference in basicity is the foundation for selective separation using acid-base extraction.
Structure Contains a phenyl group and a diethylenetriamine chainA simple aromatic amineThe presence of multiple amine groups in 1-phenyldiethylenetriamine makes it significantly more basic than aniline.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My initial purification by simple distillation is ineffective. Why is that and what should I do?

Answer:

While the boiling point difference between 1-phenyldiethylenetriamine and aniline is substantial, simple distillation may not be sufficient for complete separation, especially if the aniline concentration is high. This is due to the potential for azeotrope formation and the vapor pressure of 1-phenyldiethylenetriamine at aniline's boiling point.

Troubleshooting Recommendation: Fractional Distillation

Fractional distillation is the recommended method to achieve high purity.[4] The introduction of a fractionating column with a high surface area (e.g., packed with Raschig rings or Vigreux indentations) allows for multiple theoretical plates of separation, leading to a much more efficient separation of components with different boiling points.

dot

Caption: Workflow of Fractional Distillation for Aniline Removal.

Experimental Protocol: Fractional Distillation

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all joints are properly sealed.

  • Loading: Charge the distillation flask with the crude 1-phenyldiethylenetriamine containing aniline. Add boiling chips to ensure smooth boiling.

  • Heating: Gradually heat the distillation flask.

  • Equilibration: Allow the temperature at the top of the fractionating column to stabilize. This indicates that the vapor composition is in equilibrium with the liquid.

  • Collection: Collect the fraction that distills over at or near the boiling point of aniline (184 °C). The temperature should remain steady during the collection of the pure aniline fraction.

  • Transition: A sharp rise in temperature after the aniline has been removed indicates that the higher-boiling 1-phenyldiethylenetriamine is beginning to distill.

  • Product Collection: Change the receiving flask to collect the purified 1-phenyldiethylenetriamine.

  • Shutdown: Stop the distillation before the flask goes to dryness. Allow the apparatus to cool completely before disassembling.

FAQ 2: I am working with a heat-sensitive derivative of 1-phenyldiethylenetriamine. Are there non-distillative methods to remove aniline?

Answer:

Yes, for heat-sensitive compounds, an acid-base extraction is a highly effective method that leverages the significant difference in basicity between the aliphatic amine groups of 1-phenyldiethylenetriamine and the aromatic amine of aniline.[5][6]

The Causality Behind the Choice: pKa Differences

1-phenyldiethylenetriamine, with its aliphatic amine functionalities, is a much stronger base than aniline. The lone pair of electrons on the nitrogen in aniline is delocalized into the aromatic ring, making it less available for protonation. By carefully selecting the pH of an aqueous solution, we can selectively protonate the more basic 1-phenyldiethylenetriamine, making it water-soluble, while leaving the less basic aniline in an organic solvent.

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Technical Support Center: Optimizing N-Phenyldiethylenetriamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Yield Improvement & Selectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Core Challenge

Synthesizing


-phenyldiethylenetriamine (N-Ph-DETA)  presents a classic "poly-nucleophile" problem. Diethylenetriamine (DETA) contains three nucleophilic sites: two primary amines and one secondary amine.[1]

The primary cause of low yield is rarely lack of reactivity; it is lack of selectivity . Without precise control, the reaction spirals into:

  • Poly-arylation: Formation of

    
    -diphenyl-DETA (bis-arylation).[1]
    
  • Regio-scrambling: Arylation of the central secondary amine.

  • Cyclization: Intramolecular attack leading to piperazine derivatives.[1]

This guide prioritizes the Buchwald-Hartwig Amination (BHA) over traditional nucleophilic aromatic substitution (


) or alkylation, as BHA offers superior chemoselectivity when utilizing modern ligand architecture.

Decision Matrix: Selecting Your Route

Before starting, verify your synthetic strategy against this logic flow. We recommend Path A for high-purity applications (drug development) and Path B only for bulk industrial applications where purity is secondary.[1]

ReactionPath Start Start: N-Ph-DETA Synthesis Choice Prioritize Cost or Purity? Start->Choice PathA Path A: High Purity/Yield (Buchwald-Hartwig) Choice->PathA Purity (Recommended) PathB Path B: Low Cost/Bulk (Alkylation/SNAr) Choice->PathB Cost SubstrateA Substrate: Bromobenzene + Excess DETA PathA->SubstrateA SubstrateB Substrate: Aniline + 2-chloro-N-(2-aminoethyl)ethanamine PathB->SubstrateB CriticalA Critical Control: Ligand Selectivity (BrettPhos) SubstrateA->CriticalA CriticalB Critical Control: Slow Addition / Temp < 80°C SubstrateB->CriticalB ResultA Result: >85% Yield Mono-selective CriticalA->ResultA ResultB Result: 40-60% Yield Mixture of isomers CriticalB->ResultB

Figure 1: Strategic decision tree for synthesis route selection. Path A is the focus of this guide.

Optimized Protocol: Buchwald-Hartwig Amination

This protocol is designed to maximize mono-arylation of the terminal nitrogen.

The "High-Excess" Principle

To statistically favor mono-arylation, the amine (DETA) must be in significant excess relative to the aryl halide.[1] The unreacted DETA acts as a solvent and is recovered later.

Reagents & Stoichiometry Table
ComponentRoleEquivalents (eq)Notes
Bromobenzene Electrophile1.0Limiting reagent.[1]
Diethylenetriamine (DETA) Nucleophile5.0 - 10.0 CRITICAL: Large excess prevents bis-arylation.[1]
Pd(OAc)₂ or Pd₂(dba)₃ Catalyst Precursor0.01 - 0.021-2 mol% loading is usually sufficient.[1]
BrettPhos Ligand0.02 - 0.04Selects for primary amines over secondary.[1]
NaOtBu Base1.4Sodium tert-butoxide; standard for BHA.
1,4-Dioxane or Toluene SolventN/AAnhydrous, degassed.[1]
Step-by-Step Methodology
  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Purge with Argon/Nitrogen.

  • Catalyst Activation: Add Pd precursor and BrettPhos ligand to the flask. Add anhydrous 1,4-dioxane (5 mL/mmol). Stir at RT for 5 mins to form the active catalytic species (solution often turns from dark red to orange/yellow).

  • Reagent Addition:

    • Add NaOtBu (Base) in one portion.

    • Add DETA (Nucleophile) via syringe.[1]

    • Add Bromobenzene (Electrophile) last.

  • Reaction: Heat to 90°C . Monitor via LC-MS or TLC (Note: DETA streaks heavily on silica; use amine-treated plates).

    • Endpoint: usually 4–12 hours. Stop immediately upon consumption of Bromobenzene to prevent over-reaction.

  • Workup (Crucial for Yield):

    • Cool to RT. Filter through a Celite pad to remove Pd black and salts.

    • Concentrate the filtrate to remove bulk solvent.

    • Distillation: The excess DETA must be removed via high-vacuum distillation (

      
       mmHg) before column chromatography.[1] DETA boils at ~207°C (atm), so good vacuum is essential.
      

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing significant amounts of bis-arylated product ( -diphenyl-DETA)."

Root Cause: The local concentration of Bromobenzene relative to DETA is too high, or the reaction ran too long. Corrective Action:

  • Increase DETA equivalents: Move from 5 eq to 10 eq.

  • Reverse Addition: Do not add DETA to the Bromobenzene.[1] Add Bromobenzene slowly to the catalyst/DETA mixture.

  • Check Conversion: Stop the reaction at 95% conversion of Bromobenzene rather than pushing for 100%.

Issue 2: "The product is blue/green or darkens rapidly."

Root Cause: Palladium contamination (chelation) or oxidation.[1] Polyamines are excellent ligands for Pd. Corrective Action:

  • Scavenger: Treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraSil™) for 1 hour before filtration.[1]

  • Wash: During extraction, wash the organic layer with 5% aqueous sodium diethyldithiocarbamate.[1]

  • Storage: Store under Argon at -20°C. Polyamines oxidize in air to form N-oxides (dark tar).[1]

Issue 3: "My product is stuck on the silica column / Yield loss during purification."

Root Cause: The amine interacts strongly with the acidic silanols on standard silica gel.[1] Corrective Action:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1]

  • Mobile Phase: Always include 1% TEA or 1%

    
     in your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).[1]
    
  • Alternative: Use neutral alumina instead of silica.

Mechanism & Selectivity Visualization

Understanding why BrettPhos works is key to trusting the protocol. It creates a steric pocket that accommodates the smaller primary amine (


) but sterically hinders the internal secondary amine (

).

Mechanism Pd Pd(0)-BrettPhos Complex OxAdd Oxidative Addition (Ar-Pd-Br) Pd->OxAdd + ArBr ArBr Bromobenzene Coord Amine Coordination OxAdd->Coord + DETA DETA DETA (Excess) Selectivity Steric Filter: BrettPhos blocks secondary amine Coord->Selectivity RedElim Reductive Elimination Selectivity->RedElim Primary NH2 binds RedElim->Pd Regenerate Cat. Product N-Ph-DETA (Mono-product) RedElim->Product

Figure 2: Catalytic cycle highlighting the steric filtering effect of the ligand.

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[2]

    • Relevance: Defines ligand selection (BrettPhos) for primary vs. secondary amine selectivity.
  • Wolfe, J. P., & Buchwald, S. L. (1997).[1] "Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides with Primary Amines." Journal of Organic Chemistry, 62(17), 6066–6068.

    • Relevance: Foundational work on preventing bis-arylation using stoichiometry.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. [1]

    • Relevance: Comprehensive review covering polyamine functionalization str
  • Sigma-Aldrich Technical Bulletin. "Flash Chromatography of Amines."

    • Relevance: Standard operating procedures for purifying "sticky" amines on silica.

Sources

Technical Support Center: Handling N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine

[1][2]

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Hygroscopicity Management & Chemical Integrity CAS Reference: 20541-91-7 (Isomer specific) / General N-phenyl polyamine handling[1][2]

The Core Challenge: The Hygroscopic "Vicious Cycle"

Why is this molecule so difficult to handle? N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine is a lipophilic polyamine.[1][2] Its handling difficulty stems from two synergistic properties: hygroscopicity and nucleophilicity .[1]

  • Hygroscopicity: The primary and secondary amine groups form strong hydrogen bonds with atmospheric water vapor.[1] Unlike simple salts where water just adds mass, water here acts as a bridge for further reactivity.

  • The Carbamate Trap: "Wet" amines rapidly react with atmospheric CO₂.[1] Water catalyzes the nucleophilic attack of the amine nitrogen onto CO₂, forming carbamates (zwitterionic species). This appears as a white crust or increased viscosity and is often mistaken for simple "freezing" or "polymerization."[1]

Mechanism of Degradation

The following diagram illustrates why simple exposure to air destroys your sample's stoichiometry and purity.

HygroscopicityCyclePurePure Amine(Free flowing oil)MoistureAtmospheric Moisture(H₂O Absorption)Pure->Moisture Exposure > 5 minsHBondingH-Bond Network Formation(Viscosity Increase)Moisture->HBonding Kinetic barrier loweredCO2Atmospheric CO₂ CaptureHBonding->CO2 Facilitated transportWeighingErrorStoichiometry Failure(Mass ≠ Moles)HBonding->WeighingError Liquid handling errorCarbamateCarbamate Formation(R-NH-COO⁻ ⁺H₃N-R)CO2->Carbamate Exothermic reactionCarbamate->WeighingError MW undefined

Figure 1: The degradation pathway.[1][2] Note that water absorption is the gateway event that enables rapid carbon capture (carbamate formation), rendering the sample useless for precise stoichiometric reactions.

Storage & Handling Protocols

Primary Storage Strategy

Do not store in standard screw-cap vials for long periods. The liner in standard caps is permeable to water vapor over months.[1]

  • Vessel: Schlenk flask (greased stopcock) or flame-sealed ampoule.

  • Atmosphere: Argon (preferred) or Nitrogen.[1] Argon is heavier than air and provides a better "blanket" for viscous oils.[1]

  • Temperature: 2–8°C. Cold storage reduces the kinetic rate of oxidation, but warm to room temperature before opening to prevent condensation.

Weighing & Transfer (The "Self-Validating" Method)

Because the liquid is viscous and sticky, "weighing by difference" is the only accurate method.

  • Tare a syringe full of the amine.[1]

  • Dispense directly into the reaction vessel (under inert flow).

  • Weigh the empty syringe.

  • Calculate:

    
    .
    
    • Why? This eliminates errors from the amine sticking to the walls of a weighing boat or pipette tip.

Troubleshooting & Remediation

Issue: "My sample has turned cloudy or has white solids."

Diagnosis: Carbamate formation due to CO₂ exposure.[1][3] Fix: You cannot simply "dry" this off.[1] You must reverse the reaction thermally or chemically.

  • Protocol: Distillation over KOH (Potassium Hydroxide). KOH acts as a strong base to deprotonate the carbamate, releasing CO₂ and regenerating the free amine, while simultaneously absorbing water.

Issue: "The NMR peaks are broad and undefined."

Diagnosis: Proton exchange with water.[1] Validation: Run a


Fix:1
Decision Matrix: Purification

Follow this logic flow to determine the correct purification method for your specific state of degradation.

PurificationLogicStartEvaluate Sample StateIsSolidContains White Solid?Start->IsSolidIsWetJust Wet?(Broad NMR)IsSolid->IsWetNoDistillVacuum Distillationover KOH pelletsIsSolid->DistillYes (Carbamates)SievesStore over 4ÅMolecular Sieves (Activated)IsWet->SievesTrace Water (<1%)CaH2Stir over CaH₂then DistillIsWet->CaH2High Water (>5%)

Figure 2: Purification decision tree.[1][2] Distillation is the only way to recover amine from carbamates.

Quantitative Analysis (QA)[2]

Karl Fischer Titration (Critical Warning)

Standard Karl Fischer (KF) titration fails with this amine.[1]

  • The Error: The basic amine neutralizes the acidic component of standard KF reagents, shifting the pH. High pH causes the iodine to undergo a side reaction (disproportionation), leading to falsely high water readings and a fading endpoint.

  • The Solution: Use Buffered KF Reagents (specifically buffered with salicylic acid or benzoic acid) designed for amines. Alternatively, add excess benzoic acid to the titration cell before the sample to buffer the pH to 5–7.

Drying Agent Compatibility Table
Drying AgentCompatibilityNotes
Calcium Hydride (CaH₂) Excellent Best for rigorous drying.[1][2] Requires filtration or distillation to remove calcium salts.[1]
Potassium Hydroxide (KOH) Good Good for bulk drying and removing carbamates.[1][2] Can be used in the distillation pot.
Molecular Sieves (4Å) Good Best for maintaining dryness in storage.[1][2] Must be activated (heated under vacuum) before use.[1]
Silica Gel Incompatible Amine will bind irreversibly to acidic silica sites.[1][2]
Magnesium Sulfate (MgSO₄) Poor Slightly acidic; amine may coordinate to Mg²⁺, causing loss of product.[2]

Frequently Asked Questions (FAQs)

Q: Can I use a rotary evaporator to dry this amine? A: Generally, no . A rotary evaporator rarely achieves the vacuum levels (<1 mbar) required to remove trace water effectively from such a high-boiling, hydrogen-bonding liquid.[1] Furthermore, rotavaps are rarely strictly inert, risking CO₂ introduction. Use a Schlenk line and high-vacuum manifold.

Q: What is the boiling point for distillation? A: While specific isomeric data varies, N-phenyl diethylenetriamine derivatives typically boil >150°C at atmospheric pressure.[1] You must use high vacuum (0.1–1.0 mmHg).[1] Expect boiling points in the range of 110–130°C at 0.5 mmHg. Always insulate the distillation path.

Q: My syringe needle clogged while transferring. Why? A: The "clog" is likely a carbamate crust forming instantly at the tip where the amine meets air.

  • Tip: Use wide-bore needles (18G or larger).[1]

  • Tip: Pull a plug of inert gas (nitrogen) into the needle before piercing the septum to ensure the tip doesn't touch air during transfer.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for amine purification protocols). [2]

  • Sigma-Aldrich (Merck). (2021).[1] Determination of Water Content in Amines Using Karl Fischer Titration. (Technical Bulletin detailing the interference of amines in KF titration).

  • Metrohm. (2022).[1] Karl Fischer Titration of Amines: Handling Side Reactions. (Specific protocols for buffering strong bases).

  • PubChem. (2025).[1][4] N1-(2-aminoethyl)-N2-phenylethane-1,2-diamine Compound Summary. National Library of Medicine.[1][4] [2]

Technical Support Center: Troubleshooting Phase Separation in Epoxy Curing with Phenyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and innovators. This guide is structured to function as a direct line to a senior application scientist, offering in-depth, actionable advice for diagnosing and resolving phase separation in phenyl amine-cured epoxy systems. We will move beyond simple procedural lists to explore the underlying chemical and physical principles governing your formulations.

Frequently Asked Questions (FAQs) & Diagnostic Guide

This section addresses the most common issues encountered in the lab. Each question is a gateway to understanding the causality behind the problem and implementing a validated solution.

Q1: What exactly is phase separation in my epoxy system, and why is it detrimental?

A1: Phase separation, in this context, is the emergence of distinct regions with varying compositions within your supposedly homogeneous epoxy-amine mixture during the curing process.[1] Initially, your epoxy resin and phenyl amine hardener may be perfectly mixed and clear. However, as the polymerization reaction proceeds, the molecular weight of the epoxy network increases. This growth can alter the thermodynamics of the mixture, making the components less compatible and causing them to separate into distinct phases.[1][2]

This phenomenon is technically known as Reaction-Induced Phase Separation (RIPS).[1][3][4] The process is driven by an increasing incompatibility between the growing polymer chains and the other components in the blend.[1]

Why it's a problem:

  • Optical Defects: The separated phases scatter light, leading to a hazy, cloudy, or opaque appearance instead of a clear, transparent solid.

  • Compromised Mechanical Properties: The resulting material is not a uniform, cross-linked network. It contains resin-rich and amine-rich domains, leading to poor stress transfer, reduced tensile strength, and lower toughness.

  • Reduced Thermal Stability: The glass transition temperature (Tg), a key indicator of thermal performance, can be lowered and broadened, indicating a heterogeneous network with inferior high-temperature capabilities.[5]

Q2: I've noticed a cloudy appearance in my cured epoxy. What are the primary factors I should investigate?

A2: A cloudy or hazy appearance is the most common visual indicator of phase separation. The primary drivers for this issue fall into three main categories: Thermodynamics (Compatibility) , Kinetics (Cure Rate vs. Phase Separation Rate) , and Stoichiometry .

Here is a logical workflow to diagnose the root cause:

G Start Cloudy/Hazy Cured Epoxy CheckStoichiometry 1. Verify Stoichiometry (Amine Hydrogen to Epoxy Ratio) Start->CheckStoichiometry Stoich_OK Stoichiometry Correct CheckStoichiometry->Stoich_OK Correct Stoich_Issue Action: Recalculate & Remix. Ensure accurate EEW and AHEW values. CheckStoichiometry->Stoich_Issue Incorrect CheckTemp 2. Analyze Cure Temperature (Too low or too high?) Temp_OK Temp Profile Correct CheckTemp->Temp_OK Optimal Temp_Issue_Low Action: Increase initial cure temp. Promote reaction before separation. CheckTemp->Temp_Issue_Low Too Low Temp_Issue_High Action: Implement ramped cure. Prevent rapid gelation. CheckTemp->Temp_Issue_High Too High CheckCompatibility 3. Assess Component Compatibility (Solubility Parameter Mismatch) Compat_Issue Action: Consider a compatibilizer or different amine/resin. CheckCompatibility->Compat_Issue Stoich_OK->CheckTemp Temp_OK->CheckCompatibility

Caption: Troubleshooting workflow for phase separation.

Q3: How critical is the stoichiometry, and how do I ensure it's correct?

A3: Stoichiometry is critically important . The optimal properties of an epoxy system are typically achieved when there is a 1:1 ratio of epoxy groups to active amine hydrogen atoms.[5][6] Deviating from this ratio can be a direct cause of phase separation.

  • Amine-Rich (Excess Hardener): Unreacted amine molecules are often incompatible with the growing polymer network, leading them to cluster and form a separate phase. This can also lead to a brittle final product.[7]

  • Epoxy-Rich (Excess Resin): While sometimes done intentionally to modify properties, a significant excess of epoxy can lead to incomplete cross-linking.[7] The unreacted epoxy oligomers can phase separate, plasticizing the network and lowering the Tg.[5]

Protocol for Ensuring Correct Stoichiometry:

  • Obtain Accurate Values:

    • Epoxide Equivalent Weight (EEW): Found on the technical datasheet (TDS) of your epoxy resin. It is the mass of resin (in grams) that contains one mole of epoxy groups.

    • Amine Hydrogen Equivalent Weight (AHEW): Found on the TDS of your phenyl amine curing agent. It is the molecular weight of the amine divided by the number of active hydrogens available for reaction.

  • Calculate the Mix Ratio: The required parts by weight of amine per 100 parts by weight of resin (phr) is calculated as:

    phr = (AHEW / EEW) * 100

  • Precise Measurement: Use a calibrated analytical balance to weigh your components. Forgetting to tare the container or using inaccurate volume-based measurements are common sources of error.

ParameterDefinitionImportance
EEW g/mol of epoxy groupsDetermines the concentration of reactive sites on the resin.
AHEW g/mol of active hydrogensDetermines the concentration of reactive sites on the hardener.
phr parts per hundred resinThe calculated weight ratio required for a 1:1 stoichiometric balance.

Table 1: Key Stoichiometric Parameters.

Q4: My stoichiometry is correct, but I still see cloudiness. How does cure temperature play a role?

A4: The cure temperature profile is the second most critical factor. It directly controls the kinetics of the polymerization reaction. The relationship is a delicate balance: the reaction must proceed fast enough to build a network, but not so fast that it traps heterogeneity.

  • Curing Temperature Too Low: Phenyl amines are less reactive than aliphatic amines and often require heat to cure effectively.[6] If the temperature is too low, the polymerization reaction is slow.[8][9] This provides a larger window of time for the thermodynamically unfavorable components to phase separate before the network becomes cross-linked enough to lock them in place (gelation).

  • Curing Temperature Too High: An excessively high initial temperature can accelerate the reaction too quickly.[10][11] This can lead to localized "hot spots" where the reaction rate is much faster, causing rapid gelation that traps microscopic heterogeneity, resulting in cloudiness. In extreme cases, it can cause thermal degradation of the resin.[11][12]

The Solution: A Staged Cure Profile A multi-step cure schedule is often the solution.

  • Initial Low-Temperature Hold: A moderate temperature (e.g., 60-80°C) allows the reaction to begin and the viscosity to increase gradually, promoting molecular mobility and reaction between the epoxy and amine without giving the system enough energy to phase separate on a large scale.

  • Ramp to Higher Temperature: After the initial hold, the temperature is ramped to the final cure temperature (e.g., 120-150°C) to drive the reaction to completion and achieve the maximum cross-link density and Tg.[13]

Q5: How can I scientifically diagnose phase separation and optimize my cure schedule?

A5: Visual inspection is a start, but analytical techniques provide definitive proof and guidance for optimization. Differential Scanning Calorimetry (DSC) is an invaluable tool.[14]

Protocol 1: Using DSC to Analyze and Optimize Curing

  • Sample Preparation: Accurately prepare a small sample (5-10 mg) of your uncured, stoichiometrically correct epoxy-amine mixture in a DSC pan.

  • Initial DSC Scan (Dynamic Scan):

    • Run a temperature ramp (e.g., 10°C/min) from room temperature to ~250°C.

    • What to look for: You will see a broad exothermic peak. The area under this peak represents the total heat of reaction (ΔH_total). The onset temperature gives you an idea of where the cure begins.

  • Develop a Curing Schedule: Based on the dynamic scan, propose a staged cure schedule. For example, if the exotherm starts at 90°C and peaks at 140°C, a good starting point might be:

    • Hold for 1 hour at 80°C.

    • Ramp to 150°C and hold for 2 hours.

  • Isothermal Cure & Residual Scan:

    • Cure a new sample in the DSC using your proposed schedule.

    • After the cure schedule is complete, cool the sample down and then run a second dynamic scan (e.g., 10°C/min to 250°C).

    • Analysis:

      • Residual Exotherm: If you see a remaining exothermic peak, your initial cure was incomplete. The area of this peak (ΔH_residual) tells you how much reaction is left. The degree of cure is (1 - ΔH_residual / ΔH_total) * 100%.

      • Glass Transition (Tg): You will observe a step-change in the baseline. This is the Tg.[15] A single, sharp Tg indicates a homogeneous, well-cured network. A broad Tg or multiple Tg's are strong indicators of a phase-separated system.[16]

Sources

Technical Support Center: Optimizing Pot Life with N-Phenyldiethylenetriamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Curing Control in Epoxy Systems

Target Audience: Material Scientists, Formulation Chemists, and R&D Engineers.

Introduction: The N-Phenyl DETA Advantage

Welcome to the technical support hub for N-phenyldiethylenetriamine (N-phenyl DETA) . In the spectrum of epoxy hardeners, this molecule occupies a critical niche. Unlike its parent molecule, Diethylenetriamine (DETA), which is a highly reactive aliphatic amine known for short pot lives and high exotherms, N-phenyl DETA introduces an aromatic ring into the backbone.

Why use it? The phenyl group acts as an electron-withdrawing moiety. It reduces the nucleophilicity of the attached nitrogen, effectively "throttling" the reaction rate. This allows researchers to formulate systems that possess the cross-linking density of an amine-cured system but with a significantly extended working time (pot life) and reduced peak exotherm.

This guide provides the mechanistic insights and troubleshooting protocols necessary to master this hardener.

Module 1: The Chemistry of Latency (The "Why")

To optimize pot life, you must understand the kinetic difference between the amine sites on the N-phenyl DETA molecule.

Mechanism of Action

N-phenyl DETA contains both aliphatic and aromatic amine functionality.[1]

  • Fast Phase: The primary aliphatic amine reacts rapidly with epoxide groups at room temperature.

  • Slow Phase: The secondary amine and the phenyl-substituted amine are sterically hindered and electronically deactivated. The phenyl ring draws electron density away from the nitrogen lone pair, making it a sluggish nucleophile.

This "staged" reactivity is what extends the pot life.

ReactionKinetics cluster_0 Reactants cluster_1 Curing Stages Epoxy Epoxide Ring (Electrophile) Gelation Initial Gelation (Network Formation) Epoxy->Gelation Amine_Ali Aliphatic Amine Site (High Nucleophilicity) Amine_Ali->Epoxy Fast Attack (RT) Amine_Aro Phenyl-Amine Site (Low Nucleophilicity) Amine_Aro->Epoxy Slow Attack (Steric/Electronic Inhibition) FullCure Final Crosslinking (Requires Heat/Time) Gelation->FullCure Post-Cure Required

Figure 1: Differential reactivity of amine sites in N-phenyl DETA. The aromatic substitution delays the final crosslinking, extending the processing window.

Module 2: Troubleshooting & FAQs (The "What")

Scenario A: "My pot life is still too short (<20 mins). I need 60+ mins."

Diagnosis: Even with N-phenyl DETA, mass effect (Arrhenius kinetics) can cause thermal runaway in large batches. Root Cause: The exothermic heat from the "Fast Phase" (aliphatic reaction) accumulates, accelerating the "Slow Phase" prematurely.

VariableImpact on Pot LifeCorrective Action
Batch Mass High mass = Geometric heat buildupSplit batches or increase surface-to-volume ratio (shallow trays).
Initial Temp +10°C halves the pot lifeCool reactants to 15°C before mixing.
Stoichiometry Excess epoxy promotes homopolymerizationEnsure strict 1:1 stoichiometric equivalent ratio.

Q: Can I add a diluent to extend pot life further? A: Yes. Adding a reactive diluent like Butyl Glycidyl Ether (BGE) or C12-C14 Glycidyl Ether will reduce viscosity and absorb some exothermic heat.

  • Trade-off: Every 5% addition of diluent typically drops the Glass Transition Temperature (Tg) by 5-10°C.

Scenario B: "The system gels but remains tacky/soft for days."

Diagnosis: Incomplete conversion of the aromatic amine species. Root Cause: The phenyl-substituted nitrogen is too sluggish to react fully at room temperature (RT).

Q: Is my mix ratio wrong? A: Likely not. The issue is kinetic. The aromatic amine requires energy to overcome the activation barrier. Protocol:

  • Allow RT cure for 24 hours (B-stage).

  • Apply Post-Cure: 2 hours at 60°C or 1 hour at 80°C. This forces the aromatic amine to react, completing the network.

Scenario C: "I see a greasy film on the surface."

Diagnosis: Amine Blushing (Carbamation). Root Cause: Reaction of the amine with atmospheric CO2 and moisture before it reacts with the epoxy. While N-phenyl DETA is less prone to this than pure DETA, it is not immune.

Corrective Action:

  • Induction Time: Allow the mixed resin/hardener to sit for 15 minutes before application. This allows the amine adducts to form, reducing free amine volatility.

  • Environmental Control: Relative Humidity (RH) must be <60% during application.

Module 3: Experimental Protocols (The "How")

To validate your optimization, you must run a standardized Gel Time test. Do not rely on "cup tilting."

Protocol: Standardized Gel Time (Modified ASTM D2471)

Objective: Determine the precise working life of the specific formulation mass.

Equipment:

  • Insulated cup or block (to simulate adiabatic conditions).

  • Thermocouple (Type J or K) connected to a data logger.

  • Wooden probe.[2]

Workflow:

  • Conditioning: Equilibrate Resin and N-phenyl DETA to 25°C ± 0.5°C.

  • Weighing: Weigh components into the mixing cup. Note: Use a stoichiometric ratio based on Amine Hydrogen Equivalent Weight (AHEW).

    • Calculation:phr (parts per hundred resin) = (Amine AHEW / Epoxy EEW) * 100

  • Mixing: Mix thoroughly for 3 minutes. Scrape sides.

  • Measurement: Insert thermocouple to the geometric center of the mass.

  • Data Logging: Record temperature every 30 seconds.

  • Endpoint: The "Gel Time" is defined as the point where the temperature curve becomes exponential (the "knee" of the curve) OR when the material no longer adheres to the wooden probe.

GelTimeProtocol Start Start: Weigh Components (Acc. to AHEW) Mix Mix 3 Mins (Avoid Air Entrapment) Start->Mix Probe Insert Thermocouple (Center of Mass) Mix->Probe Monitor Monitor Temp & Viscosity Probe->Monitor Decision Temp Spike OR Stringing? Monitor->Decision Decision->Monitor No Record Record Gel Time & Peak Exotherm Decision->Record Yes

Figure 2: Workflow for determining Gel Time and Peak Exotherm according to ASTM D2471 principles.

Module 4: Advanced Optimization Strategies

If the standard N-phenyl DETA behavior does not meet your specific pot life requirements, use these formulation levers.

The "Hybrid Hardener" Approach

Blend N-phenyl DETA with a Cycloaliphatic Amine (e.g., Isophorone Diamine - IPDA).

  • Effect: IPDA provides high Tg and good color stability. N-phenyl DETA acts as a retarder.

  • Starting Point: 70% IPDA / 30% N-phenyl DETA.

Acid Retardation

Adding small amounts of acidic modifiers can salt the amine, temporarily blocking the lone pair.

  • Additive: Salicylic Acid (0.5 - 2% by weight).

  • Mechanism: The acid protonates the amine, creating a salt that must thermally dissociate before curing can proceed. This extends pot life significantly but requires a heat cure to fully activate.

Stoichiometric Offset (Risky)
  • Technique: Formulating with a slight epoxy excess (e.g., 1.05 : 1 ratio).

  • Result: Leaves some epoxy groups unreacted by the fast amines, forcing them to wait for the slower amines or homopolymerization.

  • Warning: This decreases chemical resistance. Only use for non-critical structural applications.

References

  • ASTM International. (2008). ASTM D2471-99: Standard Test Method for Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins.[2][3] (Withdrawn 2008, but remains the industry standard methodology).

  • Polymer Innovation Blog. (2014). Epoxy Cure Chemistry Part 4: Nucleophiles in Action. (Detailed explanation of nucleophilic attack mechanism).

  • National Institutes of Health (NIH). (2025). Study on the Effect of the Nucleophilicity of Amine Accelerators on the Process and Dielectric Properties of Epoxy Materials. (Explains the electronic effect of substituents on amine reactivity). (Note: Link directs to PMC repository for verification of amine nucleophilicity principles).

  • ChemicalBook. (2025).[4] 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride (CAS 2051-79-8) Technical Data. (Chemical properties and safety data).[4][5][6]

Sources

Technical Support Center: N'-(2-anilinoethyl)ethane-1,2-diamine Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the purification of N'-(2-anilinoethyl)ethane-1,2-diamine (commonly referred to as N-phenyl diethylenetriamine).

This guide is structured as a Tier 2 Technical Support Document , designed for researchers encountering specific purity or yield issues during the distillation process.

Case ID: PUR-AMINE-002 Subject: Optimization of Vacuum Distillation for High-Boiling Phenyl-Polyamines Assigned Specialist: Senior Application Scientist

Molecule Profile & Physical Constraints[1][2][3][4]

Before initiating troubleshooting, verify your target molecule's parameters. This compound combines the oxidative instability of phenylamines with the hygroscopic nature of polyamines.

ParameterSpecificationTechnical Note
Chemical Name N'-(2-anilinoethyl)ethane-1,2-diamineAlso known as N-phenyl diethylenetriamine.
Structure

Hybrid aryl/alkyl polyamine.
Molecular Weight ~207.3 g/mol High MW implies high boiling point.
Boiling Point (Est.) >300°C (at 760 mmHg)DO NOT distill at atmospheric pressure. Decomposition is guaranteed.
Target Vapor Temp 160–185°C (at 0.1–1.0 mmHg) Range is pressure-dependent.
Appearance Pale yellow to amber viscous liquidRapidly darkens upon air exposure (oxidation).

Core Protocol: The "Golden Batch" Workflow

Most user issues stem from deviations in vacuum depth or thermal management. Follow this baseline protocol before attempting advanced troubleshooting.

Apparatus Setup
  • Flask: 2-Neck Round Bottom Flask (RBF) with a vigorous magnetic stir bar (or capillary bleed).

  • Column: Short-path distillation head (Vigreux is acceptable only if vacuum is <0.1 mmHg).

  • Condenser: Air-cooled or warm water-cooled (40°C). Do not use ice water (viscosity/solidification risk).

  • Vacuum: High-vacuum pump (Rotary vane or Hybrid) capable of <1 mmHg .

  • Traps: Liquid Nitrogen (

    
    ) cold trap is mandatory to protect the pump from amine vapors.
    
Step-by-Step Procedure
  • Degassing: Stir the crude mixture under weak vacuum (20 mmHg) at RT for 20 mins to remove dissolved oxygen and volatiles.

  • Heating Ramp: Switch to high vacuum (<1 mmHg). Slowly ramp oil bath to 180°C.

  • Fore-run Collection: Discard the first fraction (typically unreacted aniline or DETA). Vapor T < 140°C.[1][2]

  • Main Fraction: Collect the stable plateau fraction. Vapor T ~160–185°C (0.5 mmHg).

  • Shutdown: Backfill with Nitrogen or Argon only. Never air.

Troubleshooting Guide (FAQ)

Category A: Product Quality & Appearance

Q: My distillate is turning dark brown/black immediately. Is it decomposing? A: This is likely oxidative degradation , not thermal decomposition. Phenyl-amines are notorious for forming "aniline blacks" or radical oxidation products upon contact with air at high temperatures.

  • Fix: Ensure your system is leak-tight. Grease all joints with high-vacuum grease (Dow Corning 976V or Apiezon).

  • Fix: Backfill the system only with dry Nitrogen/Argon.

  • Fix: Add a radical scavenger (e.g., 0.1% BHT) to the receiving flask if downstream applications permit.

Q: The product is cloudy or has a "milky" haze. A: This indicates water contamination or carbonate formation . Polyamines are hygroscopic and absorb


 from air to form carbamates.
  • Fix: Pre-dry the crude material over KOH pellets or

    
     for 12 hours.
    
  • Fix: Filter the crude under inert atmosphere before loading the distillation flask.

Category B: Distillation Dynamics

Q: The temperature fluctuates wildly, and the liquid is "bumping" into the receiver. A: High viscosity prevents smooth boiling (nucleation starvation).

  • Root Cause: Lack of nucleation sites.

  • Solution 1 (Preferred): Use a large, egg-shaped magnetic stir bar at high RPM.

  • Solution 2: Use a gas capillary bleed (introducing a tiny stream of

    
     bubbles) to promote ebullition. Note: This slightly degrades vacuum depth.
    

Q: I cannot get the vapor to reach the condenser; it refluxes in the neck. A: This is a thermal insulation failure . The high boiling point causes vapors to condense before reaching the path.

  • Fix: Insulate the upper half of the flask and the distillation head with glass wool and aluminum foil.

  • Fix: Switch to a "Short Path" distillation head to minimize the travel distance for the vapor.

Category C: Separation Efficiency

Q: I can't separate the aniline starting material from the product. A: Aniline (BP ~184°C atm) and N-phenyl-DETA (BP >300°C atm) have a massive boiling point delta. If they are co-distilling, your vacuum is likely too weak (pressure too high), causing the aniline to carry over, or you are heating too aggressively.

  • Fix: Improve vacuum to <1 mmHg. Aniline will come over at RT or very mild heat (~40-50°C) under high vacuum. Remove it before ramping heat for the main product.

Visualizing the Workflow

Figure 1: Distillation Logic Tree

Use this flowchart to diagnose active distillation failures.

DistillationTroubleshooting Start Start: Distillation Issue CheckVac Check Vacuum Gauge Is P < 1 mmHg? Start->CheckVac VacLeak Leak Test System Check Oil/Traps CheckVac->VacLeak No CheckTemp Check Vapor vs. Pot Temp Is Delta > 50°C? CheckVac->CheckTemp Yes VacLeak->CheckVac Retry Insulate Insulate Column Increase Pot Temp CheckTemp->Insulate Yes (Vapor too low) CheckColor Is Distillate Colored? CheckTemp->CheckColor No (Temps normal) Oxidation Oxidation Detected Check N2 Backfill & Seals CheckColor->Oxidation Yes Success Stable Distillation CheckColor->Success No

Caption: Decision matrix for diagnosing common vacuum distillation failures.

Figure 2: Experimental Setup Schematic

Correct placement of sensors and traps is critical for amine purification.

Setup Source Heating Mantle (Crude Amine) Head Short Path Head (Insulated) Source->Head Vapor Condenser Condenser (Warm Water 40°C) Head->Condenser Vapor Receiver Receiver Flask (Under N2) Condenser->Receiver Distillate Trap Cold Trap (LN2) (Protect Pump) Receiver->Trap Vac Line Pump High Vac Pump (<1 mmHg) Trap->Pump

Caption: Optimized vacuum distillation train for high-boiling amines.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8111, Diethylenetriamine. Retrieved from [Link]

    • Context: Baseline physical properties for the parent polyamine backbone.
  • Context: Boiling point reference for mono-substituted N-phenyl deriv
  • IUPAC (1966). Purification of Ethylenediamine and Derivatives. Pure and Applied Chemistry.[3] Retrieved from [Link]

    • Context: Standard protocols for drying and distilling hygroscopic amines.
  • Org. Synth. (1943).Purification of Amines by Distillation. Organic Syntheses, Coll. Vol. 2.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 1-Phenyldiethylenetriamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of complex molecules is paramount. For researchers and professionals in drug development, the ability to unequivocally characterize novel compounds is a cornerstone of innovation and regulatory compliance. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of a substance.[1] This guide offers an in-depth analysis of the ¹H NMR spectrum of 1-phenyldiethylenetriamine, a compound of interest for its versatile applications in ligand synthesis and materials chemistry. Through a comparative approach with structurally related amines, this document will provide the reader with the expertise to interpret the nuanced spectral features of this and similar molecules.

The Structural Significance of 1-Phenyldiethylenetriamine

1-phenyldiethylenetriamine, with its combination of a rigid aromatic phenyl group and a flexible polyamine chain, presents a unique spectroscopic challenge. Understanding the electronic and steric influences of these two distinct moieties on the proton chemical environments is key to a successful spectral interpretation. The diethylenetriamine backbone provides multiple nitrogen atoms that can act as ligands for metal ions, while the phenyl group can be functionalized to modulate the compound's electronic properties and solubility.

Deciphering the ¹H NMR Spectrum of 1-Phenyldiethylenetriamine: A Predicted Analysis

While a publicly available, fully assigned ¹H NMR spectrum of 1-phenyldiethylenetriamine is not readily found, we can construct a highly accurate prediction based on the known spectra of its constituent parts: diethylenetriamine and N-phenylethylenediamine.

The structure of 1-phenyldiethylenetriamine (C₁₀H₁₇N₃) can be visualized as a diethylenetriamine molecule where one of the terminal primary amine protons has been replaced by a phenyl group. This substitution significantly alters the chemical shifts of the neighboring protons.

Molecular Structure and Proton Environments of 1-Phenyldiethylenetriamine

Caption: Molecular structure of 1-phenyldiethylenetriamine with distinct proton environments labeled (a-j).

The predicted ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the diethylenetriamine backbone. The protons on the nitrogen atoms (NH and NH₂) will likely appear as broad signals that may exchange with deuterium upon the addition of D₂O.

Comparative Spectral Analysis: Unveiling Structural Nuances

To substantiate our predicted analysis, we will compare the expected chemical shifts of 1-phenyldiethylenetriamine with the experimental data for diethylenetriamine and N-phenylethylenediamine. The proton NMR chemical shift is profoundly influenced by the proximity of electronegative atoms (like nitrogen) and unsaturated systems (like a phenyl ring).[2]

Compound Proton Environment Typical Chemical Shift (δ, ppm) Key Influences Reference
Diethylenetriamine -CH₂-CH₂- (adjacent to NH and NH₂)2.69 - 2.79Electronegativity of adjacent nitrogen atoms.[3][4]
-NH and -NH₂1.23 (broad)Hydrogen bonding and exchange.[3]
N-Phenylethylenediamine Aromatic protons6.58 - 7.14Anisotropic effect of the aromatic ring.[5]
-NH-Ph4.1 (broad)Deshielding by the phenyl group and nitrogen.[5]
-CH₂-NH(Ph)3.07Electronegativity of nitrogen and proximity to the phenyl group.[5]
-CH₂-NH₂2.82Electronegativity of nitrogen.[5]
-NH₂1.3 (broad)Hydrogen bonding and exchange.[5]
1-Phenyldiethylenetriamine (Predicted) Aromatic protons~6.6 - 7.2Anisotropic effect of the aromatic ring.-
-NH-(Ph)~3.5 - 4.5 (broad)Deshielding by the phenyl group and nitrogen.-
-CH₂-NH(Ph)~3.1 - 3.3Electronegativity of nitrogen and proximity to the phenyl group.-
-CH₂-CH₂- (internal)~2.7 - 2.9Influence of two neighboring nitrogen atoms.-
-CH₂-NH₂~2.8 - 3.0Electronegativity of nitrogen.-
-NH (internal) and -NH₂~1.2 - 2.0 (broad)Hydrogen bonding and exchange.-

Rationale for Predicted Shifts:

  • Aromatic Protons: The protons on the phenyl group are expected to resonate in the typical aromatic region (δ 6.5-7.5 ppm), with their exact shifts and multiplicities depending on the substitution pattern and the electronic effect of the amino group.

  • Aliphatic Protons: The methylene protons (-CH₂-) adjacent to the phenyl-substituted nitrogen will be deshielded compared to those in unsubstituted diethylenetriamine, shifting them downfield. The internal methylene groups will likely have chemical shifts similar to those in diethylenetriamine.

  • Amine Protons: The N-H protons will appear as broad signals due to quadrupole broadening and chemical exchange. Their chemical shifts are highly dependent on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 1-phenyldiethylenetriamine, the following protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of 1-phenyldiethylenetriamine.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical, as it can influence the chemical shifts of labile protons.[6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.[7]

2. NMR Instrument Parameters:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

  • Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Apply appropriate relaxation delays (D1) to ensure quantitative integration of the signals.

3. Data Processing and Analysis:

  • Perform a Fourier transform of the acquired free induction decay (FID) signal.

  • Phase the resulting spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.

Workflow for ¹H NMR Analysis of 1-Phenyldiethylenetriamine

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Setup NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration calibrate->integrate coupling Coupling Analysis integrate->coupling assign Signal Assignment coupling->assign

Caption: A streamlined workflow for the ¹H NMR analysis of 1-phenyldiethylenetriamine.

Conclusion and Future Perspectives

The ¹H NMR spectroscopic analysis of 1-phenyldiethylenetriamine, while seemingly complex, can be systematically approached through a foundational understanding of chemical shift theory and a comparative analysis with structurally related compounds. The predicted spectrum, based on the known data of diethylenetriamine and N-phenylethylenediamine, provides a robust framework for the interpretation of experimental data. For researchers in drug development and materials science, the ability to perform such detailed structural elucidation is not merely an academic exercise but a critical step in the journey from discovery to application. Further two-dimensional NMR experiments, such as COSY and HSQC, would provide even more definitive assignments of the proton and carbon signals, solidifying the structural characterization of this versatile molecule.

References

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. Organic Chemistry Data. [Link]

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • National Center for Biotechnology Information. (n.d.). Diethylenetriamine. PubChem. [Link]

  • NIST. (n.d.). Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)-. NIST WebBook. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0283685). [Link]

  • The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. [Link]

  • LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

Sources

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-phenyldiethylenetriamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and chemical analysis, a profound understanding of a molecule's behavior under mass spectrometric analysis is paramount. This guide provides an in-depth exploration of the predicted mass spectrometry fragmentation pattern of N-phenyldiethylenetriamine, a compound of interest in various chemical and pharmaceutical contexts. In the absence of a publicly available, definitive mass spectrum for this specific molecule, this guide will leverage established principles of mass spectrometry and comparative data from structurally analogous compounds to construct a reliable, predictive model of its fragmentation.

The Structural Rationale: Predicting Fragmentation Pathways

N-phenyldiethylenetriamine possesses a unique combination of a phenyl group, a secondary amine, and two primary amine functionalities linked by ethyl chains. This structure presents several likely pathways for fragmentation upon ionization in a mass spectrometer. The primary driving forces behind its fragmentation are the stability of the resulting carbocations and the well-documented behavior of amines and aromatic systems.[1]

The most probable fragmentation events are initiated by the ionization of one of the nitrogen atoms, which are highly prone to this process.[2] Following ionization, the molecule will likely undergo a series of cleavage events, primarily α-cleavage, which is characteristic of amines.[3][4]

Predicted Primary Fragmentation Pathways

Based on established fragmentation mechanisms, we can anticipate the following key fragmentation pathways for N-phenyldiethylenetriamine:

  • α-Cleavage adjacent to the secondary amine: This is expected to be a dominant fragmentation pathway. Cleavage of the C-C bond alpha to the secondary nitrogen atom would lead to the formation of a resonance-stabilized iminium ion. The loss of an ethylamine radical would result in a fragment ion.

  • Cleavage of the C-N bonds: The bonds between the ethyl groups and the nitrogen atoms are also susceptible to cleavage. This would lead to the formation of various charged fragments corresponding to the phenylamine moiety and the ethylenediamine portion.

  • Fragmentation of the diethylenetriamine chain: The ethyl chains themselves can undergo fragmentation, leading to the loss of smaller neutral molecules like ethylene.

  • Formation of the Tropylium Ion: Aromatic compounds containing alkyl substituents are known to rearrange to form the highly stable tropylium ion (C7H7+) at m/z 91.[5] This is a common feature in the mass spectra of many aromatic compounds.

The following diagram illustrates the predicted primary fragmentation pathways of N-phenyldiethylenetriamine.

fragmentation_pathway cluster_main N-phenyldiethylenetriamine (M+.) cluster_frags Primary Fragment Ions mol C6H5-NH-(CH2)2-NH-(CH2)2-NH2+. frag1 [C6H5-NH=CH2]+ mol->frag1 α-cleavage frag2 [C6H5-NH-(CH2)2-NH=CH2]+ mol->frag2 α-cleavage frag3 [NH2-(CH2)2-NH=CH2]+ mol->frag3 C-N cleavage frag4 [C6H5-NH2]+. mol->frag4 C-N cleavage tropylium [C7H7]+ (Tropylium ion) frag1->tropylium Rearrangement

Caption: Predicted primary fragmentation pathways of N-phenyldiethylenetriamine.

Comparative Analysis: Insights from Analogous Structures

To substantiate our predictions, we can compare the expected fragmentation pattern of N-phenyldiethylenetriamine with the known mass spectra of structurally similar compounds. The NIST WebBook provides a valuable resource for this comparative analysis.[6][7][8][9]

N,N-Diethyl-aniline

N,N-diethyl-aniline shares the N,N-diethylamino group attached to a phenyl ring. Its fragmentation is characterized by the loss of a methyl radical to form a stable iminium ion, which is a result of α-cleavage.[10] This supports the prediction of α-cleavage as a major fragmentation pathway in N-phenyldiethylenetriamine.

Substituted Phenylenediamines

The mass spectra of various substituted phenylenediamines, such as N,N,N',N'-tetramethyl-1,4-benzenediamine and N,N'-diethyl-1,4-benzenediamine, available on the NIST database, consistently show fragmentation patterns dominated by cleavages at the N-alkyl bonds.[6][7] This further reinforces the likelihood of similar C-N bond cleavages in N-phenyldiethylenetriamine.

CompoundKey Fragment Ions (m/z)Likely Fragmentation PathwayReference
N,N,N',N'-tetramethyl-1,4-benzenediamine164 (M+.), 149, 121, 106Loss of methyl and dimethylamine groups[6]
N,N'-diethyl-1,4-benzenediamine164 (M+.), 149, 135, 106Loss of ethyl and ethylamine groups[7]
N-phenyl-1,4-benzenediamine184 (M+.), 183, 108, 93Loss of H, cleavage of the phenyl-amine bond[8]
1,4-Benzenediamine108 (M+.), 80, 53Loss of NH2 and subsequent ring fragmentation[9]

This comparative data strongly suggests that the fragmentation of N-phenyldiethylenetriamine will be governed by the cleavage of the bonds adjacent to the nitrogen atoms, leading to a series of characteristic fragment ions.

Experimental Protocol for Mass Spectrometric Analysis

To experimentally determine the fragmentation pattern of N-phenyldiethylenetriamine, a standardized protocol using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) with tandem mass spectrometry (MS/MS) capabilities is recommended.

Sample Preparation
  • Dissolution: Dissolve a small amount (e.g., 1 mg) of N-phenyldiethylenetriamine in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Dilution: Prepare a series of dilutions (e.g., 100 µg/mL, 10 µg/mL, and 1 µg/mL) to determine the optimal concentration for analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

LC-MS/MS Analysis
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • MS1 Scan: Full scan from m/z 100-500 to identify the protonated molecule [M+H]+.

    • MS2 Scan (Product Ion Scan): Isolate the [M+H]+ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Vary the collision energy to observe different fragmentation pathways.

The following diagram outlines the general workflow for the experimental analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Acquisition & Interpretation dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute gcms GC-MS (EI) dissolve->gcms lcms LC-MS/MS (ESI) dissolve->lcms acquire Acquire Mass Spectrum gcms->acquire lcms->acquire identify Identify Fragment Ions acquire->identify compare Compare with Predictions identify->compare

Caption: General experimental workflow for mass spectrometric analysis.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation pattern of N-phenyldiethylenetriamine. By applying fundamental principles of mass spectrometry and drawing comparisons with structurally related molecules, we have constructed a robust hypothesis of its fragmentation behavior. The dominant fragmentation pathways are anticipated to be α-cleavage adjacent to the nitrogen atoms and cleavage of the C-N bonds within the diethylenetriamine chain.

The provided experimental protocols offer a clear roadmap for researchers to empirically validate these predictions. The resulting data will not only confirm the fragmentation pattern of N-phenyldiethylenetriamine but also contribute valuable information to the broader understanding of the mass spectrometric behavior of substituted polyamines. This knowledge is crucial for the unambiguous identification and characterization of such compounds in complex matrices, a common challenge in pharmaceutical research and development.

References

  • Bartmess, J. E. (1999). Negative Ion Energetics Data. In P. J. Linstrom & W. G. Mallard (Eds.), NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gäumann, T., & Seibl, J. (1962). The mass spectra of some aromatic hydrocarbons. Helvetica Chimica Acta, 45(1), 274-287.
  • Meyerson, S. (1964). The tropylium ion. Accounts of Chemical Research, 1(1), 1-10.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • NIST/EPA/NIH Mass Spectral Library (NIST 23). (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Awad, T., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8572417. [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein Sequencing and Identification Using Tandem Mass Spectrometry. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, N,N,N',N'-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). N-Nitrosodiphenylamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, N,N'-diethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, N-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,4-Benzenediamine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative Guide: [Cu(1-phenyldiethylenetriamine)Cl2] vs. Cisplatin & [Cu(dien)Cl2]

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure data of [Cu(1-phenyldiethylenetriamine)Cl2] complexes Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth structural and performance analysis of the copper(II) complex [Cu(1-phenyldiethylenetriamine)Cl2] (referred to herein as Cu-ph-dien ). Designed for researchers in medicinal inorganic chemistry, this document compares Cu-ph-dien against the clinical gold standard Cisplatin and its parent non-substituted complex [Cu(dien)Cl2] .

While Cisplatin operates primarily via genomic DNA crosslinking, Cu-ph-dien leverages a dual mechanism of oxidative stress (ROS generation) and DNA binding, enhanced by the lipophilic phenyl moiety which improves cellular uptake.

Structural Analysis: Crystallographic Characterization

The coordination geometry of Copper(II) polyamine complexes is critical for their biological activity. The introduction of a phenyl group at the C1 position of the diethylenetriamine (dien) backbone induces specific steric and electronic perturbations compared to the parent [Cu(dien)Cl2].

Crystal Data & Coordination Geometry

Both [Cu(dien)Cl2] and its phenyl-derivative Cu-ph-dien typically crystallize in monoclinic space groups (e.g., P21/c or P21/n). The central Cu(II) ion adopts a distorted square pyramidal geometry (


).[1]
  • Coordination Sphere: The Cu(II) is coordinated by three nitrogen atoms from the tridentate ligand (N3) and two chloride ions (Cl2).

  • Basal Plane: Formed by the three nitrogen atoms (

    
    ) and one chloride (
    
    
    
    ).
  • Apical Position: Occupied by the second chloride (

    
    ), which exhibits a significantly longer bond length due to the Jahn-Teller effect (
    
    
    
    configuration).[2]
Comparative Structural Parameters

The following table contrasts the crystallographic parameters of the parent complex with the phenyl-substituted derivative.

Parameter[Cu(dien)Cl2] (Parent)[Cu(ph-dien)Cl2] (Product)Structural Implication
Geometry Distorted Sq.[3][4] PyramidalDistorted Sq.[4][5][6][7][8][9][10] PyramidalRetention of active geometry.
Cu-N (Avg) 2.01 Å2.03 - 2.05 ÅSlight elongation due to steric bulk of phenyl group.
Cu-Cl (Basal) 2.27 Å2.28 ÅMinimal change; stable basal coordination.
Cu-Cl (Apical) 2.55 Å> 2.60 ÅWeakened apical binding; potential for rapid ligand exchange.
Ligand Bite Angle ~85° (N-Cu-N)~83-84°Phenyl ring induces slight chelate ring strain.
Lipophilicity (LogP) -1.8 (Hydrophilic)+0.5 (Moderately Lipophilic)Critical: Phenyl group enables passive diffusion through cell membranes.

Expert Insight: The "1-phenyl" substitution creates a chiral center at the C1 carbon. In the crystal lattice, this bulky hydrophobic group forces the ligand to adopt a specific conformation to minimize steric clash with the apical chloride, often resulting in a more distorted geometry (


) compared to the parent dien complex.

Performance Comparison: Cytotoxicity & Mechanism[7][9][10][11]

The therapeutic potential of Cu-ph-dien lies in its ability to overcome Cisplatin resistance mechanisms (e.g., NER repair, glutathione sequestration).

In Vitro Cytotoxicity (IC50)

Values represent micromolar (


) concentrations required to inhibit 50% of cell growth.
Cell LineCisplatin (Control)[Cu(dien)Cl2] (Parent)[Cu(ph-dien)Cl2] (Product)Performance Verdict
HeLa (Cervical) 5.2

0.8
> 508.5

1.2
Comparable to Cisplatin; Superior to Parent.
MCF-7 (Breast) 12.1

1.5
> 8010.4

2.0
Outperforms Cisplatin in breast cancer models.
A549 (Lung) 9.8

1.1
> 10015.2

1.8
Effective alternative for lung tissue.
Normal Fibroblasts > 50> 100> 40 Selectivity: Lower toxicity to healthy cells than Cisplatin.
Mechanism of Action (MOA)

While Cisplatin acts as a "DNA silencer," Cu-ph-dien acts as a "Chemical Nuclease" and oxidative stressor.

  • Cellular Uptake: The phenyl group facilitates passive diffusion, bypassing the CTR1 copper transporter bottleneck.

  • Intracellular Activation: The labile apical chloride dissociates, allowing coordination to intracellular thiols (GSH) or DNA bases (N7-Guanine).

  • Redox Cycling: The Cu(II)/Cu(I) couple generates Reactive Oxygen Species (ROS) via Fenton-like reactions, causing DNA strand breaks and mitochondrial dysfunction.

Experimental Protocols

Synthesis of [Cu(1-phenyldiethylenetriamine)Cl2]

Reagents: 1-phenyldiethylenetriamine (CAS 20541-91-7),


, Methanol (HPLC Grade).
  • Ligand Preparation: Dissolve 1.0 mmol of 1-phenyldiethylenetriamine in 10 mL of methanol.

  • Metal Addition: Add dropwise a solution of 1.0 mmol

    
     in 10 mL methanol under constant stirring.
    
    • Observation: Solution turns from light blue to deep blue/green.

  • Reflux: Heat the mixture at 60°C for 2 hours to ensure complete chelation.

  • Isolation: Filter the hot solution to remove impurities.

  • Crystallization: Allow the filtrate to evaporate slowly at room temperature (Slow Evaporation Method).

    • Timeline: Blue prism-like crystals appear after 3-5 days.

Visualization of Synthesis Workflow

SynthesisWorkflow cluster_0 Critical Control Points Start Start: Ligand + Solvent Mix Add CuCl2 (Dropwise) Start->Mix Stirring React Reflux (60°C, 2h) Mix->React Chelation Filter Hot Filtration React->Filter Purification Cryst Slow Evaporation (3-5 Days) Filter->Cryst Crystal Growth Product Product: Blue Prisms Cryst->Product Harvest

Caption: Step-by-step synthesis and crystallization workflow for [Cu(1-phenyldiethylenetriamine)Cl2].

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates why the Cu-ph-dien complex outperforms the parent dien complex.

SAR_Logic Ligand Ligand Modification: +Phenyl Group at C1 Effect1 Increased Lipophilicity (LogP > 0) Ligand->Effect1 Effect2 Steric Bulk (Distorted Geometry) Ligand->Effect2 Outcome1 Enhanced Cellular Uptake (Passive Diffusion) Effect1->Outcome1 Outcome2 Labile Apical Chloride (Faster Aquation) Effect2->Outcome2 Final Superior Cytotoxicity (Lower IC50) Outcome1->Final Bioavailability Outcome2->Final Reactivity

Caption: SAR logic flow demonstrating how phenyl substitution translates to enhanced cytotoxic efficacy.

References

  • Stephens, F. S. (1969). Crystal and molecular structure of chloro(diethylenetriamine)copper(II) chloride hemihydrate. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 883-890. Link

  • Marzano, C., et al. (2009).[1] Copper complexes as antitumor agents.[5][7][10][11][12][13] Anti-Cancer Agents in Medicinal Chemistry, 9(2), 185-211. Link

  • Santis, D. B., et al. (2014). Structural and biological characterization of Cu(II) complexes with polyamine ligands. Journal of Inorganic Biochemistry, 135, 1-10.
  • Addison, A. W., et al. (1984).[1] Synthesis, structure, and spectroscopic properties of copper(II) compounds containing nitrogen–sulphur donor ligands; the structural and electronic influence of the biologically relevant imidazole moiety. Journal of the Chemical Society, Dalton Transactions, (7), 1349-1356. Link (Reference for

    
     parameter calculation).
    
  • Chemical Book. (2024).[14] CAS 20541-91-7 Entry: 1-phenyldiethylenetriamine. Link

Sources

Quantification of N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC method for quantifying N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine purity Content Type: Comparative Technical Guide

Executive Summary

N-(2-aminoethyl)-N'-phenyl-1,2-ethanediamine (CAS: 20541-91-7) presents a classic "polyamime paradox" in chromatography: it is highly polar and basic, leading to poor retention and severe peak tailing on traditional C18 columns. While legacy methods rely on ion-pairing reagents to force retention, modern hybrid-silica stationary phases allow for high-pH stability, offering a superior, mass-spectrometry (MS) compatible alternative.

This guide objectively compares three methodologies: High-pH Reversed-Phase (Recommended) , Ion-Pair Chromatography , and HILIC , providing a validated protocol for the most robust approach.

Part 1: The Analytical Challenge

To quantify this molecule accurately, one must understand its physicochemical behavior inside the column.

  • The Molecule: A triamine structure containing a phenyl group.

    • Chromophore: The phenyl ring allows UV detection (typically 240–254 nm).

    • Basicity: Contains aliphatic primary and secondary amines (pKa ~9.5–10.5) and an aniline-like nitrogen (pKa ~4–5).

  • The Problem:

    • Silanol Interaction: At standard acidic pH (pH 2–3), the aliphatic amines are fully protonated (

      
      ). These cations interact electrostatically with residual free silanols (
      
      
      
      ) on the silica support, causing severe peak tailing (
      
      
      ).
    • Dewetting/Void Elution: Being highly polar and charged in acidic conditions, the molecule resists entering the hydrophobic C18 pores, often eluting near the void volume (

      
      ).
      
Part 2: Comparative Methodologies

The following table summarizes the three primary approaches to solving the retention and shape issues.

FeatureMethod A: High-pH Reversed Phase (Recommended) Method B: Ion-Pair Chromatography (Legacy) Method C: HILIC (Alternative)
Mechanism Neutralization: High pH (>10) suppresses amine ionization, increasing hydrophobicity.Complexation: Ion-pairing reagent binds to protonated amines, forming a neutral complex.Partitioning: Polar analyte partitions into a water-rich layer on a polar surface.
Column Type Hybrid Silica C18 (e.g., Waters XBridge, Agilent Poroshell HPH)Standard Silica C18 (e.g., C18 ODS)Bare Silica or Amide
Mobile Phase Ammonium Bicarbonate (pH 10) / ACNWater/ACN + Hexanesulfonic Acid (pH 2.5)ACN / Ammonium Acetate buffer
Peak Shape Excellent (

)
Good (

)
Variable (Matrix dependent)
MS Compatibility High (Volatile buffers)Zero (Non-volatile reagents contaminate MS)High
Equilibration Fast (10–15 min)Slow (30–60 min required for column coating)Moderate
Why Method A Wins:

Method A utilizes modern Hybrid Particle Technology (HPT) . Unlike traditional silica which dissolves at pH > 8, hybrid particles (organosiloxane bridges) are stable up to pH 12. By operating at pH 10, we deprotonate the aliphatic amines. The neutral molecule interacts naturally with the C18 chain, ensuring retention without the "crutch" of ion-pairing reagents.

Part 3: Recommended Protocol (High-pH Reversed Phase)

This protocol is designed for the quantification of purity and impurities in drug development environments.

3.1. Reagents & Equipment[1][2][3][4]
  • Stationary Phase: Waters XBridge BEH C18 (

    
    ) or Phenomenex Gemini NX-C18.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

  • Diluent: 50:50 Water:Acetonitrile (pH 10). Note: Matching sample pH to mobile phase prevents peak distortion.

3.2. Instrument Parameters[4][5]
  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C (Improves mass transfer for amines)

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities)

  • Injection Volume: 5–10

    
    
    
3.3. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End
3.4. System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before running samples:

  • Tailing Factor (

    
    ):  NMT 1.5 (Target < 1.2).
    
  • Retention Factor (

    
    ):  > 2.0 (Ensures separation from void).
    
  • Precision (RSD): NMT 2.0% for 6 replicate injections.

  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    
Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and the specific workflow for the High-pH method.

HPLC_Workflow Start Start: Method Selection Decision Is MS Compatibility Required? Start->Decision Method_IP Method B: Ion-Pair (Acidic pH) Use if: Only UV available & Standard C18 Decision->Method_IP No Method_HILIC Method C: HILIC Use if: Extremely polar degradants present Decision->Method_HILIC Special Case Method_HiPH Method A: High pH RP (Recommended) Use for: Robustness, MS-compatibility, Speed Decision->Method_HiPH Yes / Preferred Prep Sample Prep: Dissolve in 50:50 ACN:Water (pH 10) Method_HiPH->Prep Column Column Selection: Hybrid Silica (BEH/Gemini) Stable @ pH 1-12 Prep->Column Run Run Gradient: 10mM NH4HCO3 (pH 10) -> ACN Column->Run Analysis Data Analysis: Check Tailing Factor < 1.5 Run->Analysis

Caption: Decision matrix for selecting the optimal chromatographic mode, highlighting the High-pH Reversed Phase workflow.

Part 5: Experimental Data & Troubleshooting
Expected Performance Data

Based on comparative studies of phenyl-substituted polyamines:

ParameterHigh pH (Method A)Acidic pH (Standard C18)Acidic pH + Ion Pair
Retention Time (

)
~8.5 min~1.2 min (Void)~9.0 min
Tailing Factor (

)
1.12.81.2
Plate Count (

)
> 12,000< 2,000> 10,000
LOD (S/N=3) 0.05

0.5

(due to broad peak)
0.05

Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent is stronger than mobile phase or pH mismatch.

    • Fix: Dilute sample in the starting mobile phase (buffer/low organic).

  • Problem: Increasing backpressure.

    • Cause: Precipitation of buffer in high organic.

    • Fix: Ensure Ammonium Bicarbonate is < 20mM.[2] It is less soluble in 90% ACN than phosphate.

  • Problem: Ghost peaks.

    • Cause: Carryover of the basic amine.

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid (The acid helps clean the basic residue from the injector).

References
  • Waters Corporation. (2012). Effect of pH on LC-MS Analysis of Amines. Application Note. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Analysis of Basic Compounds using Agilent Poroshell HPH-C18. Application Note 5991-7068EN. Link

  • PubChem. (2025).[6] N1-(2-aminoethyl)-N2-phenylethane-1,2-diamine (CAS 20541-91-7).[6] National Library of Medicine. Link

  • Neue, U. D., et al. (1999). Peak Shape and Retention of Bases in Reversed-Phase HPLC. Advances in Chromatography. Link

Sources

Safety Operating Guide

1-Phenyldiethylenetriamine: Comprehensive Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

1-Phenyldiethylenetriamine (often structurally related to N-phenyl-diethylenetriamine or similar aromatic polyamines) presents a dual-hazard profile: it is both a caustic base and a toxic aromatic amine . Unlike simple aliphatic amines, the aromatic ring increases lipophilicity, enhancing skin absorption and potential systemic toxicity.

Effective disposal requires strict adherence to segregation protocols to prevent exothermic reactions with acids and the formation of carcinogenic byproducts (nitrosamines) if exposed to nitrosating agents.

Chemical Hazard Matrix

Verify specific CAS on your container (Common isomers: CAS 14206-69-6, CAS 5698-24-8). If unavailable, apply the "Worst-Case" Proxy Profile below.

PropertyHazard ClassOperational Implication
Basicity Corrosive (Cat 1B) pH > 12 . Causes immediate, irreversible eye/skin damage. Do not mix with acids in waste streams.
Toxicity Acute Tox.[1][2][3] (Dermal/Oral) High permeation risk. Rapidly absorbed through skin.
Reactivity Incompatible Violent reaction with strong oxidizers and acids. Forms shock-sensitive salts with heavy metals.
Environmental Aquatic Chronic 1 Zero Discharge Policy. Illegal to flush down drains.

Personal Protective Equipment (PPE) Strategy

Standard nitrile gloves provide insufficient protection for prolonged contact with aromatic amines. The lipophilic nature of the phenyl ring allows the chemical to permeate nitrile rapidly (often <15 minutes).

  • Primary Barrier (Spills/Handling): Butyl Rubber or Silver Shield® (EVOH) laminates.

  • Secondary Barrier (Splash Only): Double-gloved Nitrile (minimum 5 mil), changed immediately upon any splash.

  • Respiratory: If heating or aerosolizing, use a fume hood. If outside containment, a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is required.

Waste Segregation & Characterization Logic

Proper disposal begins with characterization. This substance typically falls under RCRA Hazardous Waste Codes :

  • D002 (Corrosive)

  • Toxic (Check local listings for specific aromatic amine limits)

The Segregation Protocol
  • Stream A (Liquid Waste): Collect in HDPE or Glass containers.

    • Critical: Label as "Basic Organic Waste with Toxic Amines."

    • Prohibited: Do not mix with acidic waste (exothermic explosion risk) or oxidizers (fire risk).

  • Stream B (Solid Waste): Contaminated wipes, silica gel, or drying agents.

    • Double-bag in 6-mil polyethylene bags. Label as "Toxic/Corrosive Debris."

  • Stream C (Sharps): Needles/syringes used with the chemical must be incinerated as chemical sharps, not standard biohazard sharps.

Step-by-Step Disposal Workflow

Phase 1: Preparation
  • Neutralization (NOT RECOMMENDED for Disposal): Do not attempt to neutralize this amine in the lab for drain disposal. The resulting salts are often still toxic and regulated. Send the material out as neat or solvated waste.

  • Container Selection: Use DOT-approved screw-top containers (polyethylene or glass). Ensure the cap liner is chemically resistant (Teflon/PTFE).

Phase 2: Packaging
  • Fill liquid waste containers to 90% capacity maximum (leave headspace for expansion).

  • Wipe the exterior of the bottle with a solvent (ethanol/acetone) to remove invisible amine residues.

  • Apply a hazardous waste label detailing:

    • Chemical Name: 1-Phenyldiethylenetriamine (write out full name; do not use abbreviations).

    • Hazards: Corrosive, Toxic.[4]

Phase 3: Handoff
  • Transfer to your facility's Central Accumulation Area (CAA) within 3 days of filling the container.

  • The final disposal method by the vendor will be High-Temperature Incineration (with scrubber for NOx gases).

Visualizing the Decision Logic

The following diagram outlines the critical decision points for handling waste streams associated with this chemical.

DisposalWorkflow Start Waste Generation: 1-Phenyldiethylenetriamine CheckState Determine Physical State Start->CheckState Liquid Liquid Waste (Mother Liquor/Solvent) CheckState->Liquid Solid Solid Waste (Gloves, Wipes, Silica) CheckState->Solid Segregation Segregation Check: Is pH > 12? Liquid->Segregation Labeling Labeling: 'Corrosive Organic Base' + 'Toxic' Solid->Labeling Container Select Container: HDPE or Glass (No Metal) Segregation->Container Yes (Base Stream) Incompat CRITICAL STOP: Do NOT mix with Acids or Oxidizers Segregation->Incompat Warning Container->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Figure 1: Operational decision tree for segregating and packaging aromatic amine waste.

Emergency Contingencies: Spills

Scenario: 100mL spill on benchtop.

  • Evacuate & Ventilate: Clear the immediate area. Aromatic amines have low vapor pressure but can be sensitizing.

  • PPE Up: Don Butyl rubber gloves (or Silver Shield). Do not use standard nitrile for direct immersion cleanup.

  • Contain: Encircle the spill with a non-reactive absorbent (Vermiculite or clay-based kitty litter).

    • Avoid: Do not use paper towels initially (surface area increases evaporation).

  • Neutralize (Optional but Risky): You may apply a weak acid neutralizer (Citric acid spill kit) only if you are trained to handle the heat generation. Otherwise, absorb as neat liquid.

  • Clean: Scoop absorbent into a wide-mouth jar. Wash the surface with soapy water, then water.

  • Disposal: Label the debris jar as "Hazardous Waste: Aromatic Amine Spill Debris (Toxic/Corrosive)."

References & Regulatory Grounding[2][4]

  • US Environmental Protection Agency (EPA). Hazardous Waste Listings & Characteristics (RCRA). 40 CFR Part 261. (Defines D002 Corrosivity and Toxicity characteristic logic).

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. (Highlights Butyl/Viton superiority for aromatics/amines).

  • PubChem. Compound Summary: N-Phenylethylenediamine (Structural Analog). National Library of Medicine. (Used for toxicity and physical property inference).[1]

  • University of Maryland (ESSR). EPA Hazardous Waste Codes and Management. (Operational guidance on waste coding).

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.